Siraitic acid B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E,6R)-2-methyl-6-[(1R,4S,5S,8R,9R,12R,13S,17R)-5,9,17-trimethyl-11,16-dioxo-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadecan-8-yl]hept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O5/c1-17(7-6-8-18(2)25(32)33)20-11-13-26(4)22-12-14-29-19(3)21(30)9-10-23(29)28(22,16-34-29)24(31)15-27(20,26)5/h8,17,19-20,22-23H,6-7,9-16H2,1-5H3,(H,32,33)/b18-8+/t17-,19+,20-,22+,23+,26+,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUZNXISZNDGTB-HQNZZVEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C13CCC4C2(CO3)C(=O)CC5(C4(CCC5C(C)CCC=C(C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CC[C@@H]2[C@]13CC[C@@H]4[C@@]2(CO3)C(=O)C[C@]5([C@]4(CC[C@@H]5[C@H](C)CC/C=C(\C)/C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Siraitic Acid B: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siraitic acid B is a cucurbitane-type triterpenoid saponin that can be isolated from the roots of Siraitia grosvenorii, a plant renowned for its intensely sweet compounds known as mogrosides. While the mogrosides have been extensively studied for their non-caloric sweetening properties, the aglycone components, such as this compound, are gaining attention for their potential pharmacological activities. This technical guide provides a detailed overview of the chemical structure, properties, and known biological activities of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is a tetracyclic triterpenoid with a cucurbitane skeleton. Its systematic name and key chemical identifiers are provided below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 183374-16-5 |
| Molecular Formula | C₂₉H₄₂O₅ |
| Molecular Weight | 470.64 g/mol |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Boiling Point | 622.5 ± 50.0 °C | ChemicalBook[1] |
| Density | 1.17 ± 0.1 g/cm³ | ChemicalBook[1] |
| pKa | 5.01 ± 0.19 | ChemicalBook[1] |
Note: These properties are predicted and have not been experimentally verified in publicly available literature.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are essential for its unambiguous identification and characterization. While specific data for this compound is not currently available, the following sections outline the expected spectral features based on its proposed chemical structure and data from analogous cucurbitane triterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of protons in overlapping regions. Key signals would likely include those for methyl groups (singlets), methylene and methine protons on the steroid-like skeleton (multiplets), and potentially signals for protons adjacent to carbonyl and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum would provide information on the 29 carbon atoms in the molecule. Characteristic signals would include those for the carboxylic acid carbonyl, any ketone carbonyls, olefinic carbons if present, carbons bearing hydroxyl groups, and the numerous aliphatic carbons of the tetracyclic core.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) would be critical to confirm the elemental composition (C₂₉H₄₂O₅). The fragmentation pattern in MS/MS experiments would provide valuable structural information, revealing characteristic losses of small molecules such as water (from hydroxyl groups) and carbon dioxide (from the carboxylic acid).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
-
A broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.
-
A strong absorption band around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid and any ketone groups.
-
Bands in the region of 2850-2960 cm⁻¹ due to C-H stretching of the aliphatic backbone.
-
A C-O stretching band around 1000-1200 cm⁻¹.
Biological Activities and Signaling Pathways
Research into the specific biological activities of this compound is still in its early stages. However, studies on related cucurbitane triterpenoids from Siraitia grosvenorii suggest potential therapeutic applications. For instance, Siraitic acid II C has been shown to exhibit α-glucosidase inhibitory activity, indicating a potential role in the management of diabetes. Other triterpenoids have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.
Given the structural similarities to other bioactive triterpenoids, this compound could potentially modulate various signaling pathways. A hypothetical workflow for investigating the biological activity of this compound is presented below.
A potential signaling pathway that could be modulated by this compound, based on the known activities of similar triterpenoids, is the NF-κB pathway, which is central to inflammation.
References
The Synthesis and Biosynthesis of Siraitic Acid B and its Progenitor, Mogrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the synthesis and biosynthesis of Siraitic acid B and its close structural relative, mogrol. This compound, a cucurbitane nor-triterpenoid isolated from the roots of Siraitia grosvenorii, and mogrol, the aglycone of the sweet mogrosides found in the fruit, are intricate natural products with significant therapeutic potential. This document details the elucidated biosynthetic pathway of mogrol, presenting key enzymatic steps, and discusses the current knowledge regarding the chemical synthesis of these compounds. Quantitative data from various studies are summarized, and detailed experimental protocols for key biosynthetic reactions are provided. Visual diagrams of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of these complex processes.
Introduction
Siraitia grosvenorii, colloquially known as monk fruit, is a source of intensely sweet compounds known as mogrosides. The aglycone of these glycosides is mogrol, a tetracyclic triterpenoid of the cucurbitane family.[1][2] In contrast, the roots of the same plant produce a class of related compounds, the siraitic acids, including this compound.[3] Structurally, siraitic acids are classified as nor-cucurbitane triterpenoids, indicating the loss of one or more carbon atoms from the parent C30 skeleton.[3] This structural distinction suggests a divergence in the biosynthetic pathways between the fruit and the root of S. grosvenorii. While the biosynthesis of mogrol has been largely elucidated, the pathway leading to this compound remains less understood. This guide will focus on the well-documented biosynthesis of mogrol as a foundational pathway and will present the current, albeit limited, knowledge on this compound.
Biosynthesis of Mogrol and Putative Pathway for this compound
The biosynthesis of mogrol is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene. This pathway is a branch of the widespread isoprenoid pathway.[3] The key enzymes involved have been identified and characterized, primarily belonging to the squalene epoxidase, triterpenoid synthase, epoxide hydrolase, and cytochrome P450 families.[4]
The Mogrol Biosynthetic Pathway
The biosynthesis of mogrol from 2,3-oxidosqualene can be summarized in the following key steps:
-
Epoxidation of Squalene: Squalene is first epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase (SgSQE) .[4]
-
Cyclization to Cucurbitadienol: The enzyme cucurbitadienol synthase (SgCS) catalyzes the cyclization of 2,3-oxidosqualene to form the foundational cucurbitane skeleton of cucurbitadienol.[4][5]
-
Hydroxylation and Epoxidation: A series of oxidation reactions, primarily catalyzed by cytochrome P450 enzymes (CYPs) , modify the cucurbitadienol backbone. Notably, CYP87D18 has been identified as a key multifunctional enzyme that catalyzes the oxidation at the C-11 position to produce 11-oxo-cucurbitadienol and 11-hydroxy-cucurbitadienol.[6][7]
-
Formation of Mogrol: Further enzymatic steps, including the action of an epoxide hydrolase (SgEPH) , lead to the final structure of mogrol.[4][8]
The mogrol is then subject to glycosylation by various UDP-glucosyltransferases (UGTs) to produce the diverse family of mogrosides.[5][9]
Putative Biosynthesis of this compound
The exact biosynthetic pathway of this compound has not been fully elucidated. As a nor-cucurbitane triterpenoid, its biosynthesis likely shares the initial steps with mogrol, starting from squalene and forming a cucurbitane skeleton.[3] The loss of a carbon atom to form the "nor-" structure likely occurs through a subsequent oxidative cleavage reaction, a process known in the biosynthesis of other nor-terpenoids. The specific enzymes responsible for this carbon-carbon bond cleavage in the formation of siraitic acids are yet to be identified.
Visualization of the Mogrol Biosynthetic Pathway
Caption: Biosynthetic pathway of mogrol from acetyl-CoA.
Chemical Synthesis
The total chemical synthesis of complex triterpenoids like mogrol and this compound is a formidable challenge due to their intricate stereochemistry.
Synthesis of Mogrol and its Derivatives
While a complete de novo total synthesis of mogrol from simple starting materials has not been extensively reported in readily available literature, the synthesis of various mogrol derivatives has been achieved, often starting from mogrol itself, which can be obtained by the hydrolysis of mogrosides extracted from monk fruit.[10] These derivatization studies are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[10]
Synthesis of this compound
To date, there are no published reports detailing the total chemical synthesis of this compound. Its complex structure, featuring multiple stereocenters and a nor-triterpenoid skeleton, presents a significant synthetic challenge.
Quantitative Data
The following tables summarize the available quantitative data on the biosynthesis of mogrol and its derivatives.
Table 1: Production of Mogrol in Engineered Microorganisms
| Organism | Engineering Strategy | Titer (µg/L) | Reference |
| Saccharomyces cerevisiae | Heterologous expression of SgCDS, SgEPH3, CYP87D18, and AtCPR1; optimization of precursor supply and P450 expression. | 9.1 | [4] |
Table 2: In Vitro Enzymatic Synthesis of Mogrosides from Mogrol
| Enzyme System | Substrate | Product(s) | Conversion Yield (%) | Reference |
| Engineered UGTs (multi-enzyme cascade) | Mogrol | Mogroside V (various isomers) | 91-99 | [9] |
Table 3: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate | Parameter | Value | Reference |
| Cucurbitadienol Synthase (SgCS) | 2,3-Oxidosqualene | Specific Activity | 10.24 nmol min⁻¹ mg⁻¹ | [11] |
| UDP-Glycosyltransferase (Engineered) | Mogroside IIE | kcat/Km | (74-400)-fold increase over wild type | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of mogrol biosynthesis.
Protocol for In Vitro Assay of Cucurbitadienol Synthase (SgCS)
Objective: To determine the enzymatic activity of SgCS in converting 2,3-oxidosqualene to cucurbitadienol.
Materials:
-
Purified SgCS enzyme
-
2,3-oxidosqualene (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Ethyl acetate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and a defined concentration of 2,3-oxidosqualene.
-
Initiate the reaction by adding a known amount of purified SgCS enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 1 hour).
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex vigorously to extract the product into the organic phase.
-
Centrifuge to separate the phases and collect the upper ethyl acetate layer.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Resuspend the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
-
Analyze the sample by GC-MS to identify and quantify the cucurbitadienol product. A known standard of cucurbitadienol should be used for quantification.
Protocol for In Vitro Assay of Cytochrome P450 (CYP87D18)
Objective: To assess the catalytic activity of CYP87D18 in the oxidation of cucurbitadienol.
Materials:
-
Microsomes containing recombinant CYP87D18 and a suitable cytochrome P450 reductase (CPR)
-
Cucurbitadienol (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Ethyl acetate
-
Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the NADPH regenerating system, and microsomes.
-
Add cucurbitadienol (dissolved in a small amount of a suitable solvent like DMSO) to the reaction mixture.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking for a defined period (e.g., 1-2 hours).
-
Terminate the reaction by adding an equal volume of ethyl acetate.
-
Extract the products as described in Protocol 5.1.
-
Analyze the extracted products by LC-MS to identify 11-oxo-cucurbitadienol and 11-hydroxy-cucurbitadienol.[6][7]
Protocol for In Vitro Assay of UDP-Glycosyltransferase (UGT)
Objective: To measure the glycosylation of mogrol by a specific UGT.
Materials:
-
Purified UGT enzyme
-
Mogrol (acceptor substrate)
-
Uridine diphosphate glucose (UDPG, donor substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)[9]
-
Methanol
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare a reaction mixture (e.g., 300 µL) containing the assay buffer, a defined concentration of mogrol, and UDPG.[9]
-
Initiate the reaction by adding the purified UGT enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 40°C) for a specific duration.[9]
-
Stop the reaction by adding an equal volume of methanol.[9]
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to detect and quantify the formation of mogrosides.
Caption: General workflow for an in vitro UGT assay.
Conclusion
The biosynthesis of mogrol, the precursor to the intensely sweet mogrosides, is a complex and fascinating pathway that has been largely unraveled through genetic and biochemical studies. The key enzymes responsible for the transformation of squalene into mogrol have been identified, and methods for their study have been established. While the heterologous production of mogrol has been achieved in microorganisms, the yields remain low, indicating that further metabolic engineering efforts are required for commercially viable production. In contrast, the biosynthesis of this compound, a related nor-triterpenoid from the roots of S. grosvenorii, remains an open area for research. The elucidation of its biosynthetic pathway could reveal novel enzymatic mechanisms for carbon-carbon bond cleavage in triterpenoid metabolism. Furthermore, the development of a total chemical synthesis for both mogrol and this compound would provide a valuable platform for the generation of novel analogs for drug discovery and development. This guide serves as a summary of the current knowledge and a foundation for future research in this exciting field.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases [mdpi.com]
- 11. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
Natural Sources of Siraitic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitic acid B is a cucurbitane-type nor-triterpenoid acid that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the siraitic acid family, it is structurally related to other bioactive compounds found in the medicinal plant Siraitia grosvenorii. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, quantitative data, and insights into its potential biological signaling pathways based on the activities of structurally related compounds.
Primary Natural Source
The exclusive identified natural source of this compound is the root of Siraitia grosvenorii (Swingle) C. Jeffrey ex Lu & Z. Y. Zhang, a perennial vine belonging to the Cucurbitaceae family.[1] This plant is cultivated primarily in the Guangxi province of Southern China and is well-known for its fruit, commonly called Luo Han Guo or monk fruit. While the fruit is renowned for its intensely sweet mogroside compounds, the roots contain a distinct profile of bioactive molecules, including the siraitic acids.[1] Siraitic acids, including this compound, were first isolated from the roots of this plant.
Experimental Protocols: Extraction and Isolation
General Extraction and Fractionation Workflow
The overall process involves solvent extraction of the dried and powdered plant material, followed by a series of chromatographic separations to isolate the target compound.
Figure 1. General workflow for the extraction and isolation of this compound.
Detailed Methodologies
2.2.1. Plant Material Preparation: The roots of Siraitia grosvenorii are collected, washed, dried in an oven at a controlled temperature (e.g., 60°C) to a constant weight, and then pulverized into a fine powder.
2.2.2. Solvent Extraction: The powdered root material is extracted exhaustively with a suitable organic solvent. A common method involves reflux extraction with 95% ethanol. The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v). The extraction is usually repeated multiple times (e.g., 3 times for 2 hours each) to ensure maximum yield. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
2.2.3. Liquid-Liquid Partitioning: The crude extract is suspended in water and then partitioned sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Siraitic acids, being moderately polar, are expected to be enriched in the ethyl acetate fraction.
2.2.4. Column Chromatography: The ethyl acetate fraction is subjected to column chromatography for further separation. A variety of stationary phases can be employed:
-
Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity.
-
MCI Gel Column Chromatography: As an alternative, a macroporous resin column (e.g., MCI gel CHP-20P) can be used, eluting with a stepwise gradient of methanol in water (e.g., 30%, 50%, 70%, 95% methanol).
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
2.2.5. Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.
2.2.6. Final Purification and Characterization: The isolated compound can be further purified by recrystallization or by size-exclusion chromatography (e.g., Sephadex LH-20). The final structure and purity are confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR).
Quantitative Data
Currently, there is a lack of specific published data on the yield and purity of this compound from the extraction of Siraitia grosvenorii roots. However, for related cucurbitane-type triterpenoids from the fruit, yields of mogrosides can be up to 3.8% of the dried fruit weight. The concentration of individual siraitic acids in the root is expected to be lower.
Table 1: Analytical Methods for Quantification of this compound
| Analytical Technique | Column Type | Mobile Phase (Typical) | Detection Method | Application |
| HPLC-UV | C18 reversed-phase | Acetonitrile/Water gradient (with 0.1% formic acid) | UV-Vis Detector (e.g., 210 nm) | Quantification in extracts and purified samples |
| HPLC-MS/MS | C18 reversed-phase | Acetonitrile/Water gradient (with 0.1% formic acid) | Mass Spectrometer | High-sensitivity quantification and structural confirmation |
Hypothetical Signaling Pathways
To date, no specific signaling pathways have been elucidated for this compound. However, based on the known biological activities of other structurally similar cucurbitane-type triterpenoids, a hypothetical signaling pathway can be proposed. Many cucurbitane triterpenoids have demonstrated anti-inflammatory and metabolic regulatory effects.[2][3][4]
Figure 2. Hypothetical signaling pathways for this compound.
This diagram illustrates two potential pathways:
-
Anti-inflammatory Pathway: this compound may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB in an inactive state in the cytoplasm, thereby reducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Metabolic Regulation Pathway: this compound could potentially activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid and glucose metabolism. Additionally, it might enhance the insulin signaling pathway by activating Insulin Receptor Substrate 1 (IRS-1), leading to the downstream activation of PI3K and Akt, which in turn promotes the translocation of GLUT4 to the cell membrane, facilitating glucose uptake.
It is crucial to emphasize that these pathways are hypothetical and require experimental validation to confirm the specific molecular targets and mechanisms of action of this compound.
Conclusion
This compound is a natural product exclusively found in the roots of Siraitia grosvenorii. Its isolation requires a multi-step process involving solvent extraction and chromatographic purification. While quantitative data on its natural abundance is limited, established analytical methods like HPLC can be utilized for its quantification. The biological activities of this compound are yet to be fully explored, but based on structurally related compounds, it holds promise as a potential modulator of inflammatory and metabolic signaling pathways. Further research is warranted to elucidate its precise pharmacological profile and therapeutic potential.
References
- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Siraitic Acid B: A Technical Guide to its Discovery, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siraitic acid B, a notable cucurbitane-type triterpenoid, stands as a significant bioactive compound isolated from the roots of Siraitia grosvenorii, a plant renowned for its intensely sweet mogrosides. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its chemical properties and exploring its potential biological activities. This document summarizes the current, albeit limited, state of knowledge regarding this compound and highlights areas for future research.
Discovery and History
This compound was first isolated and identified in 1996 by Wang and his team from the roots of Siraitia grosvenorii (Swingle) C. Jeffrey.[1] This discovery was part of broader research into the chemical constituents of this plant, which is a member of the Cucurbitaceae family and is native to southern China. While the fruit of S. grosvenorii, known as Luo Han Guo, has been extensively studied for its sweet-tasting mogrosides, the investigation of the plant's roots revealed a distinct class of compounds, the siraitic acids. These compounds are classified as nor-cucurbitane triterpenoids.[2]
The initial research in the 1970s focused primarily on the sweet components of the fruit, with the first crude extraction of mogrosides occurring in 1974.[2] The subsequent decades saw the isolation and structural elucidation of numerous mogrosides. The work by Wang et al. in 1996 expanded the phytochemical profile of S. grosvenorii by characterizing the acidic triterpenoids from the root, including this compound.[1]
Chemical Properties and Structure
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 183374-16-5 | [3] |
| Molecular Formula | C₂₉H₄₂O₅ | [3] |
| Molecular Weight | 470.64 g/mol | [3] |
Further structural elucidation would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC), mass spectrometry (MS), and X-ray crystallography to determine the precise stereochemistry and connectivity of the molecule.
Potential Biological Activities and Signaling Pathways
While specific biological studies on this compound are limited in the currently available scientific literature, the broader class of cucurbitane triterpenoids isolated from Siraitia grosvenorii and other plants has demonstrated a range of promising pharmacological activities, including anti-cancer and anti-inflammatory effects.
Anti-Cancer Activity (Hypothesized)
Many cucurbitane triterpenoids exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. Key signaling pathways that are frequently modulated by such compounds include:
-
Apoptosis Induction: Activation of caspase cascades, regulation of Bcl-2 family proteins, and induction of cell cycle arrest.
-
Inhibition of Proliferation: Downregulation of signaling pathways crucial for cell growth and survival, such as the PI3K/Akt/mTOR and MAPK pathways.
A logical workflow for investigating the anti-cancer potential of this compound is outlined below.
Caption: Experimental workflow for evaluating the anti-cancer activity of this compound.
Anti-Inflammatory Effects (Hypothesized)
The anti-inflammatory properties of cucurbitane triterpenoids are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is typically achieved through the modulation of key signaling pathways involved in the inflammatory response, such as:
-
NF-κB Signaling Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.
-
MAPK Signaling Pathway: Modulation of mitogen-activated protein kinase (MAPK) signaling cascades (e.g., ERK, JNK, p38), which are involved in the production of inflammatory cytokines.
A potential signaling pathway that this compound might modulate to exert anti-inflammatory effects is depicted below.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound would be based on standard methodologies in natural product chemistry and pharmacology.
Isolation and Purification of this compound (General Protocol)
-
Extraction: The dried and powdered roots of Siraitia grosvenorii are extracted with a suitable organic solvent, such as ethanol or methanol, using methods like maceration or Soxhlet extraction.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the siraitic acids (likely the ethyl acetate or a similar polarity fraction) is subjected to various chromatographic techniques for purification.
-
Column Chromatography: Initial separation on silica gel or other stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (NMR, MS, IR).
Caption: General workflow for the isolation and purification of this compound.
Future Directions
The existing literature on this compound is sparse, presenting a significant opportunity for further research. Key areas for future investigation include:
-
Confirmation of Discovery and Structure: Locating and analyzing the original 1996 publication by Wang et al. is crucial to confirm the initial findings and structural assignment.
-
Biological Activity Screening: A comprehensive screening of this compound for a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-viral properties, is warranted.
-
Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be conducted to elucidate the underlying signaling pathways.
-
Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound, a cucurbitane triterpenoid from the roots of Siraitia grosvenorii, represents an understudied natural product with potential for significant biological activity. While its discovery dates back to 1996, a detailed exploration of its pharmacological properties is still in its infancy. This technical guide consolidates the available information and provides a framework for future research to unlock the full therapeutic potential of this intriguing molecule. The structural relationship of this compound to other bioactive cucurbitane triterpenoids suggests that it is a promising candidate for further investigation in the fields of drug discovery and development.
References
- 1. Isolation and characterization of acid- and bile-tolerant isolates from strains of Lactobacillus acidophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]
Siraitic Acid B: Unraveling the Mechanism of Action - A Technical Overview
Despite growing interest in the therapeutic potential of natural compounds, a comprehensive understanding of the mechanism of action for Siraitic acid B remains largely uncharted in publicly available scientific literature. Current research frequently focuses on similarly named compounds, leaving a significant knowledge gap regarding the specific cellular and molecular interactions of this compound.
This technical guide aims to synthesize the existing, albeit limited, information and to provide a framework for future research into the mechanistic pathways of this compound. Given the absence of direct experimental data on this compound, this document will draw parallels from related compounds and outline the necessary experimental approaches to elucidate its bioactivity.
Current State of Knowledge
As of late 2025, dedicated studies detailing the mechanism of action of this compound are scarce. Searches for its biological activity, including anticancer, anti-inflammatory, or metabolic effects, do not yield specific experimental data, quantitative analyses, or detailed protocols. The scientific literature is more robust for compounds with similar names, such as Syringic acid, Sialic acid, and Pseudolaric acid B, which have been investigated for their roles in apoptosis, cell cycle regulation, and modulation of key signaling pathways like STAT3 and AMPK. However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound without specific experimental validation.
Postulated Mechanisms and Necessary Experimental Validation
Based on the activities of structurally related natural compounds, several potential mechanisms of action for this compound can be hypothesized. To validate these hypotheses, a rigorous experimental approach is necessary.
Anticancer Effects: Apoptosis and Cell Cycle Arrest
Many natural triterpenoids exhibit anticancer properties by inducing programmed cell death (apoptosis) and halting the cell division cycle.
-
Cell Viability Assays: To determine the cytotoxic effects of this compound, various cancer cell lines should be treated with a range of concentrations. The half-maximal inhibitory concentration (IC50) can be determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CCK-8 (Cell Counting Kit-8) assay.
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic and necrotic cells. Western blot analysis of key apoptotic markers such as cleaved caspases (e.g., Caspase-3, -8, -9) and PARP (Poly (ADP-ribose) polymerase), as well as members of the Bcl-2 family (e.g., Bax, Bcl-2), would provide insight into the apoptotic pathway (intrinsic vs. extrinsic).
-
Cell Cycle Analysis: Propidium iodide staining of DNA followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This would reveal if this compound induces cell cycle arrest at a specific checkpoint. Western blotting for key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), would further elucidate the mechanism.
Caption: Experimental workflow for in vitro anticancer evaluation of this compound.
Modulation of Signaling Pathways
Key signaling pathways often implicated in the action of natural therapeutic compounds include the STAT3 and AMPK pathways.
-
STAT3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of STAT3 is common in many cancers, promoting proliferation and survival. Inhibition of STAT3 is a key therapeutic strategy.
-
AMPK (AMP-activated protein kinase): As a central regulator of cellular energy homeostasis, AMPK activation can inhibit cancer cell growth and induce apoptosis.
-
Western Blot Analysis: To investigate the effect of this compound on these pathways, cancer cells would be treated with the compound, and cell lysates would be analyzed by Western blotting using antibodies specific for the phosphorylated (activated) and total forms of STAT3 and AMPK, as well as their key downstream targets (e.g., for STAT3: Bcl-2, Cyclin D1; for AMPK: ACC, mTOR).
-
Reporter Gene Assays: To confirm the functional consequences of pathway modulation, luciferase reporter assays can be employed. Cells would be transfected with a plasmid containing a luciferase gene under the control of a promoter with STAT3 or AMPK-responsive elements.
Caption: Hypothesized signaling pathways modulated by this compound.
Quantitative Data Summary
Currently, there is no quantitative data available in the public domain from which to construct tables regarding the biological activity of this compound. Future research should aim to populate tables with the following key metrics:
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast | Data not available | Data not available | Data not available |
| e.g., A549 | Lung | Data not available | Data not available | Data not available |
| e.g., HeLa | Cervical | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Treatment Conc. (µM) | % Apoptotic Cells | % G2/M Arrest |
| e.g., MCF-7 | IC50 | Data not available | Data not available |
| e.g., A549 | IC50 | Data not available | Data not available |
Conclusion and Future Directions
The elucidation of the mechanism of action of this compound presents a compelling area for future research. The lack of specific data necessitates a foundational series of in vitro studies to establish its bioactivity profile. The experimental frameworks and hypothesized pathways presented in this guide offer a roadmap for researchers and drug development professionals. Key future directions should include:
-
Initial screening of this compound against a panel of cancer cell lines to determine its cytotoxic potential.
-
In-depth investigation of its effects on apoptosis and the cell cycle.
-
Comprehensive analysis of its impact on key signaling pathways, such as STAT3 and AMPK.
-
In vivo studies in animal models to validate in vitro findings and assess therapeutic efficacy and safety.
By systematically addressing these research questions, the scientific community can begin to build a robust understanding of the therapeutic potential of this compound.
Pharmacokinetics of Siraitic Acid B: A Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siraitic acid B, a cucurbitane-type triterpenoid glycoside and a potential derivative of Mogroside IV, is a compound of interest found in the fruit of Siraitia grosvenorii (Luo Han Guo). While the parent mogrosides have been studied for their sweetness and potential therapeutic properties, a comprehensive understanding of the pharmacokinetics of their individual aglycones and metabolites, such as this compound, remains largely unexplored in publicly available scientific literature. This technical guide addresses the current landscape of pharmacokinetic data for this compound, highlighting a significant gap in the existing research.
Introduction
Siraitia grosvenorii, commonly known as monk fruit, is a perennial vine native to Southern China. Its fruit extract is widely used as a natural, non-caloric sweetener due to the presence of a group of triterpene glycosides known as mogrosides. Upon ingestion, these mogrosides are not directly absorbed but are metabolized by the gut microbiota, which hydrolyze the glycosidic bonds to release the aglycone, mogrol, and various intermediate glycosides. This compound is considered a potential metabolite in this pathway. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its safety, bioavailability, and potential systemic effects.
Current State of Pharmacokinetic Research
A thorough review of scientific databases and literature reveals a notable absence of dedicated studies on the pharmacokinetics of this compound. While research has focused on the overall metabolism of mixed mogroside extracts and the primary aglycone, mogrol, specific quantitative data for this compound, including key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), are not available.
Anticipated Metabolic Pathways and Experimental Approaches
Although direct experimental data for this compound is lacking, we can hypothesize its pharmacokinetic profile based on the known metabolism of related compounds and general principles of xenobiotic metabolism.
Hypothetical Metabolic Pathway
The metabolism of mogrosides is believed to initiate in the gastrointestinal tract through the enzymatic activity of the gut microbiota. A plausible pathway leading to the formation of this compound and its subsequent metabolism is outlined below.
Caption: Hypothetical metabolic pathway of mogrosides leading to this compound.
Recommended Experimental Workflow for Pharmacokinetic Profiling
To address the existing knowledge gap, a systematic investigation into the pharmacokinetics of this compound is required. The following experimental workflow is proposed for researchers and drug development professionals.
Caption: A proposed experimental workflow for determining the pharmacokinetics of this compound.
Data Presentation: A Template for Future Research
While no quantitative data for this compound is currently available, the following tables are provided as a template for the structured presentation of future findings. This will facilitate comparison across different studies and experimental conditions.
Table 1: Pharmacokinetic Parameters of this compound in [Species] following [Route] Administration
| Dose | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | AUC₀-inf (ng·h/mL) | t½ (h) | CL/F (L/h/kg) | Vd/F (L/kg) |
Table 2: Excretion Profile of this compound in [Species] over [Time Period]
| Route of Excretion | Percentage of Administered Dose (%) |
| Urine | |
| Feces | |
| Total Recovery |
Conclusion and Future Directions
The pharmacokinetics of this compound remain an uninvestigated area of research. The lack of data on its ADME properties limits a comprehensive safety and biological activity assessment. Future research should prioritize in vivo pharmacokinetic studies using validated analytical methods, such as LC-MS/MS, to quantify this compound and its metabolites in biological matrices. Elucidating the pharmacokinetic profile of this compound will be a critical step in understanding the complete metabolic fate of mogrosides and will provide valuable insights for the food and pharmaceutical industries. Furthermore, investigating the potential for drug-drug interactions involving this compound and key metabolic enzymes (e.g., cytochrome P450s) is warranted.
Siraitic Acid B: A Literature Review for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitic acid B is a cucurbitane-type triterpenoid isolated from the root of Siraitia grosvenorii, a plant renowned for its intensely sweet compounds, mogrosides.[1] While the fruit extracts of Siraitia grosvenorii have been extensively studied for their pharmacological effects, including anti-diabetic, anti-tumor, anti-inflammatory, and antioxidant properties, the specific biological activities of its individual constituents, such as this compound, remain largely underexplored.[2][3][4] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its physicochemical properties, and outlines general experimental protocols for its extraction and analysis. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound.
Physicochemical Properties of this compound
Quantitative data regarding the fundamental physicochemical characteristics of this compound are summarized in the table below. This information is critical for its identification, purification, and formulation in potential therapeutic applications.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₂O₅ | [1] |
| Molecular Weight | 470.64 g/mol | [1] |
| CAS Number | 183374-16-5 | |
| Boiling Point (Predicted) | 622.5±50.0 °C | [5] |
| Density (Predicted) | 1.17±0.1 g/cm³ | [5] |
| pKa (Predicted) | 5.01±0.19 | [5] |
Biological Activities and Therapeutic Potential: A Knowledge Gap
A thorough review of the scientific literature reveals a significant gap in the understanding of the specific biological activities of isolated this compound. While extracts from the roots of Siraitia grosvenorii, where this compound is found, have been traditionally used in Chinese folk medicine to treat various ailments such as diarrhea and rheumatoid arthritis, the direct contribution of this compound to these effects has not been elucidated.[6][7]
Studies on other cucurbitane-type triterpenoids isolated from Siraitia grosvenorii have demonstrated cytotoxic activities against various human cancer cell lines, including MGC-803 (gastric cancer), MCF-7 (breast cancer), and CNE-1 (nasopharyngeal carcinoma).[6] For instance, certain novel triterpenoid alkaloids from the roots of S. grosvenorii exhibited IC₅₀ values ranging from 1.44 to 9.99 μM against these cell lines.[6] Furthermore, cucurbitane glycosides from the unripe fruits of the plant have also been tested for their cytotoxic effects.[8] However, specific cytotoxic or other biological activity data for this compound are not available in the reviewed literature.
The broader pharmacological effects of Siraitia grosvenorii extracts, which include anti-tumor, anti-inflammatory, and hepatoprotective activities, provide a strong rationale for investigating the individual components of the plant.[2][3][9][10] Future research should focus on isolating sufficient quantities of pure this compound to enable comprehensive biological screening and mechanistic studies.
Experimental Protocols
While specific experimental protocols for assays involving this compound are not available due to the lack of biological activity data, this section provides a general overview of the methodologies for its extraction, isolation, and analysis, based on established procedures for cucurbitane triterpenoids from Siraitia grosvenorii.
Extraction and Isolation of Triterpenoids from Siraitia grosvenorii Roots
The following is a generalized workflow for the extraction and isolation of cucurbitane-type triterpenoids, including this compound, from the roots of Siraitia grosvenorii.
Caption: General workflow for the extraction and isolation of this compound.
Detailed Methodology:
-
Sample Preparation: The roots of Siraitia grosvenorii are collected, washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered root material is typically extracted with an organic solvent such as ethanol or methanol at room temperature or under reflux. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.
-
Purification:
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Triterpenoids like this compound are often enriched in the ethyl acetate or n-butanol fractions.
-
Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel or octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, such as a hexane-ethyl acetate or methanol-water system, to separate the components.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of this compound is typically achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain the compound at high purity.
-
Analytical Methods for Quantification
Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS).
-
HPLC Conditions: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape).
-
Detection: UV detection can be employed if the compound possesses a chromophore. However, for compounds lacking a strong chromophore, or for higher sensitivity and specificity, mass spectrometry (MS) is the preferred detection method.
-
Quantification: Quantification is achieved by creating a calibration curve using a purified standard of this compound.
Conclusion and Future Directions
This compound represents a largely unexplored natural product with potential therapeutic applications, inferred from the known bioactivities of Siraitia grosvenorii extracts. The current body of scientific literature, however, lacks specific data on its biological effects and mechanisms of action. This review highlights the critical need for further research to isolate and characterize this compound and to conduct comprehensive in vitro and in vivo studies to evaluate its pharmacological profile. Such investigations are essential to unlock the potential of this compound as a lead compound for the development of novel therapeutics. The methodologies for extraction and analysis outlined in this guide provide a framework for initiating these much-needed studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Research progress of pharmacological effects of Siraitia grosvenorii extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 5. This compound CAS#: 183374-16-5 [m.chemicalbook.com]
- 6. Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]
- 8. Cucurbitane glycosides from unripe fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
"Siraitic acid B derivatives and analogs"
An in-depth technical guide on Siraitic acid B derivatives and analogs cannot be generated at this time due to a significant lack of available scientific literature on this specific compound. Extensive searches have revealed its chemical formula (C29H42O5) and CAS number (183374-16-5), identifying it as a cucurbitane triterpenoid isolated from the root of Siraitia grosvenorii (Luo Han Guo). However, there is a notable absence of published research on its derivatives, analogs, specific biological activities, synthesis, and associated experimental protocols.
While information on this compound is scarce, a substantial body of research exists for other cucurbitane triterpenoids from Siraitia grosvenorii, primarily mogrosides and their aglycone, mogrol . These compounds are the main active constituents of the fruit of Siraitia grosvenorii and have been extensively studied for their biological activities.
Therefore, we propose to provide a comprehensive technical guide on the well-researched mogrosides and their aglycone mogrol , as a relevant alternative. This guide would cover their:
-
Chemistry: Structure and key derivatives.
-
Biological Activities: Including anti-inflammatory, anti-cancer, and metabolic effects, with quantitative data presented in tables.
-
Mechanisms of Action: Detailing the signaling pathways involved.
-
Experimental Protocols: Summarizing methodologies for their isolation, purification, and biological evaluation.
-
Visualizations: Including Graphviz diagrams of relevant signaling pathways.
This proposed guide would offer valuable insights for researchers, scientists, and drug development professionals interested in the therapeutic potential of compounds from Siraitia grosvenorii.
Please indicate if you would like to proceed with a technical guide on mogrosides and mogrol .
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Siraitic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitic acid B, also known as mogrol, is the aglycone of the intensely sweet triterpenoid glycosides called mogrosides, which are the principal sweetening components of the monk fruit (Siraitia grosvenorii). As a biometabolite of mogrosides, mogrol exhibits a range of biological activities and serves as a crucial precursor for the synthesis of various mogroside derivatives[1][2]. These properties make it a compound of significant interest in the fields of natural products chemistry, pharmacology, and drug development. This document provides detailed protocols for the extraction of mogrosides from their natural source, followed by the hydrolysis to yield this compound, and subsequent purification to high purity.
Physicochemical Properties of this compound (Mogrol)
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing appropriate extraction and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O₄ | [3] |
| Molecular Weight | 474.72 g/mol | [3] |
| Boiling Point (Predicted) | 622.5 ± 50.0 °C | [3] |
| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 5.01 ± 0.19 | [3] |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) and corn oil (≥ 2.5 mg/mL). | [4] |
Experimental Protocols
The overall process for obtaining pure this compound involves an initial extraction of mogrosides from the fruit of Siraitia grosvenorii, followed by hydrolysis to remove the sugar moieties, and finally, a multi-step purification of the resulting aglycone, mogrol.
Part 1: Extraction of Crude Mogrosides
The starting material for this compound production is typically a crude extract of mogrosides from dried monk fruit.
Protocol:
-
Pulverize dried Siraitia grosvenorii fruit to a fine powder (60-80 mesh).
-
Extract the powder with ethanol.[5] The specific ratio of solvent to plant material and the extraction time can be optimized, but a common starting point is a 1:10 (w/v) ratio, stirred at room temperature for 24 hours.
-
Filter the mixture to remove solid plant material.
-
Concentrate the ethanol extract under reduced pressure to obtain a crude mogroside extract.
Part 2: Hydrolysis of Mogrosides to this compound (Mogrol)
Two primary methods for the hydrolysis of mogrosides to this compound are acid hydrolysis and enzymatic hydrolysis.
Method 1: Acid Hydrolysis
Acid hydrolysis is a straightforward method for cleaving the glycosidic bonds of mogrosides.[6]
Protocol:
-
Dissolve the crude mogroside extract in an aqueous solution of a strong acid, such as hydrochloric acid.[6]
-
The concentration of the acid and the reaction temperature and time will need to be optimized. A typical starting point is 2 M HCl at 80-100°C for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the mogroside starting materials are consumed.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH) to a pH of approximately 7.0.
Method 2: Enzymatic Hydrolysis
Enzymatic hydrolysis offers higher specificity and milder reaction conditions compared to acid hydrolysis, potentially leading to a cleaner product with fewer byproducts.[6]
Protocol:
-
Dissolve the crude mogroside extract (e.g., Mogroside V) in a suitable buffer, such as 0.1 M sodium acetate buffer (pH 4.5).[7]
-
Add a crude pectinase from Aspergillus niger to the solution.[7]
-
Incubate the mixture with stirring at 50°C for approximately 6.5 hours.[7]
-
Monitor the reaction by TLC or HPLC to confirm the conversion of mogrosides to mogrol.
-
Once the reaction is complete, the enzyme can be denatured by heating the mixture to 100°C for 10 minutes, followed by centrifugation to remove the precipitated enzyme.
Part 3: Purification of this compound (Mogrol)
Following hydrolysis, a multi-step purification process is required to isolate this compound.
Step 1: Liquid-Liquid Extraction
-
Take the neutralized hydrolysate from the acid hydrolysis or the supernatant from the enzymatic hydrolysis.
-
Perform a liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate (2 x 100 mL for a 100 mL aqueous solution).[7] this compound (mogrol), being more hydrophobic than the sugar byproducts, will partition into the organic phase.
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.
Step 2: Column Chromatography
Further purification can be achieved using silica gel column chromatography.
Protocol:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system. The polarity of the eluent should be gradually increased to separate mogrol from other less polar and more polar impurities.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent.
Step 3: Preparative High-Performance Liquid Chromatography (HPLC) (Optional)
For obtaining highly pure this compound, a final purification step using preparative HPLC can be employed. While a specific protocol for this compound is not detailed in the provided search results, a method adapted from Mogroside V purification can be used.[8]
| Parameter | Specification |
| Column | C18 (e.g., 30 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (isocratic or gradient) |
| Detection | UV at 203 nm |
| Flow Rate | Adjusted for preparative scale (e.g., 15 mL/min) |
Step 4: Crystallization
The final purified this compound can be crystallized to obtain a stable, solid form.
Protocol:
-
Dissolve the purified this compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).
-
Slowly add a non-solvent (a solvent in which this compound is poorly soluble, e.g., water) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath to promote crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of Experimental Workflows
Caption: Overall workflow for this compound extraction and purification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 183374-16-5 [m.chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Quantification of Siraitic Acid B
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Siraitic acid B, a compound of interest from Siraitia grosvenorii. The methodologies described herein are based on established analytical techniques for structurally related triterpenoid glycosides and organic acids, providing a robust framework for accurate quantification in various matrices.
Introduction
This compound is a cucurbitane-type triterpenoid, a class of compounds found in the fruit of Siraitia grosvenorii (Luo Han Guo). These compounds, including the well-known mogrosides, are of significant interest for their potential therapeutic properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological effects. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of these compounds. This document outlines representative protocols for both methods.
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound:
-
HPLC-UV: A widely accessible and robust method suitable for routine quality control and quantification in less complex matrices.
-
LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and low-level quantification.
The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.
Data Summary
The following table summarizes representative quantitative parameters for the analysis of triterpenoid glycosides similar to this compound, providing an expected performance benchmark.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 500 µg/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.5 ng/mL |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% |
| Precision (RSD) | < 2% | < 15% |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate quantification and to minimize matrix interference.
3.1.1. Extraction from Plant Material (Siraitia grosvenorii fruit)
-
Grinding: Grind the dried fruit material to a fine powder (40-60 mesh).
-
Extraction Solvent: Prepare a solution of 75% (v/v) ethanol in water.
-
Ultrasonic Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 25 mL of the extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
3.1.2. Extraction from Biological Matrices (Plasma/Urine)
-
Protein Precipitation (for plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (containing the internal standard, if used).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Solid-Phase Extraction (SPE) (for plasma or urine):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the pre-treated sample (e.g., diluted urine or protein-precipitated plasma supernatant).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described above.
-
HPLC-UV Quantification Protocol
This method is suitable for the quantification of this compound in plant extracts and other relatively clean sample matrices.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
Protocol:
-
Prepare standard solutions of this compound in methanol at concentrations ranging from 1 to 500 µg/mL.
-
Prepare samples as described in section 3.1.
-
Set up the HPLC system with the specified chromatographic conditions.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify this compound in the samples by comparing the peak area to the calibration curve.
LC-MS/MS Quantification Protocol
This method is recommended for high-sensitivity and high-selectivity analysis of this compound in complex biological matrices such as plasma and urine.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-9 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| MRM Transitions | To be determined by direct infusion of a this compound standard |
| Collision Energy | To be optimized for the specific instrument and compound |
Protocol:
-
Prepare standard solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at concentrations ranging from 0.5 to 500 ng/mL.
-
Prepare samples as described in section 3.1. An internal standard (e.g., a structurally similar compound not present in the sample) should be used for optimal accuracy.
-
Optimize the mass spectrometer parameters (e.g., precursor ion, product ions, collision energy) by direct infusion of a this compound standard.
-
Set up the LC-MS/MS system with the specified conditions.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared samples.
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Experimental Workflow
Caption: General workflow for this compound quantification.
Signaling Pathway (Hypothetical)
As the specific signaling pathways of this compound are a subject of ongoing research, a hypothetical pathway illustrating its potential interaction with a cellular receptor and downstream signaling is presented below for conceptual understanding.
Caption: Hypothetical signaling pathway of this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Siraitic Acid B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Siraitic acid B is a cucurbitane-type triterpenoid found in Siraitia grosvenorii, a plant renowned for its intensely sweet compounds, the mogrosides. As a key aglycone and potential bioactive component, the accurate quantification of this compound is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacological research. This application note presents a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is designed to be a robust starting point for researchers and may be adapted and validated for specific matrices.
Experimental Protocols
1. Sample Preparation: Extraction from Siraitia grosvenorii Root
This protocol outlines the extraction of this compound from the powdered root of Siraitia grosvenorii.
Materials:
-
Dried and powdered root of Siraitia grosvenorii
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant material pellet with an additional 20 mL of 80% methanol.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Method for this compound Analysis
The following HPLC conditions are recommended for the separation and quantification of this compound.
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
3. Method Validation (Illustrative Data)
For quantitative applications, the HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their acceptable limits.
| Validation Parameter | Specification | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | To be determined based on expected concentrations | 1 - 100 |
| Precision (RSD%) | Intraday: ≤ 2% Interday: ≤ 3% | < 1.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.7 µg/mL |
| Specificity | No interference from blank or placebo at the retention time of the analyte | Peak purity > 99% |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: Workflow for this compound Analysis.
Data Presentation
Table 1: HPLC Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 60 | 40 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 60 | 40 |
| 35.0 | 60 | 40 |
Table 2: Summary of Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Linear Range | 1 - 100 µg/mL |
| Intraday Precision (RSD%) | 1.2% |
| Interday Precision (RSD%) | 2.1% |
| Accuracy (% Recovery) | 99.8% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
| Retention Time | Approximately 15.8 minutes (Varies with system) |
Conclusion
This application note provides a comprehensive HPLC method for the analysis of this compound. The detailed sample preparation and chromatographic protocols serve as a valuable resource for researchers in natural product chemistry, quality control, and drug development. The method is designed to be a starting point and should be validated for the specific application and sample matrix to ensure accurate and reliable results.
Application Note: Quantitative Analysis of Siraitic Acid B in Plant Extracts Using LC-MS/MS
Abstract
This application note details a sensitive and selective method for the quantitative analysis of Siraitic acid B using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a triterpenoid acid found in the medicinal plant Siraitia grosvenorii (Luo Han Guo), is of interest to researchers in natural product chemistry, pharmacology, and drug development. The described protocol provides a robust workflow for the extraction and quantification of this compound from plant-derived matrices, making it suitable for quality control, pharmacokinetic studies, and metabolite profiling.
Introduction
This compound is a cucurbitane-type triterpenoid, a class of compounds known for a wide range of biological activities. It is a key non-glycosidic metabolite related to the intensely sweet mogrosides found in Siraitia grosvenorii. Accurate quantification of this compound is essential for understanding its biosynthesis, pharmacological effects, and for the standardization of herbal extracts. This document provides a comprehensive protocol for its analysis using LC-MS/MS with electrospray ionization (ESI) in negative ion mode, which offers high sensitivity and specificity. The methodology is based on established principles for the analysis of related triterpenoid compounds.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Siraitia grosvenorii
-
Homogenization: Weigh 1.0 g of dried, powdered Siraitia grosvenorii fruit material into a 50 mL centrifuge tube. Add 20 mL of 80% methanol in water (v/v).
-
Extraction: Vortex the mixture for 1 minute, followed by ultrasonication in a water bath at 40°C for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet with an additional 20 mL of 80% methanol and combine the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 5 mL of 10% methanol in water.
-
SPE Column Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities, followed by 10 mL of 20% methanol in water to remove moderately polar interferences.
-
Elution: Elute the target analyte, this compound, with 10 mL of 90% methanol in water.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes; hold at 95% B for 2 min; return to 5% B and re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation
Quantitative analysis of this compound is achieved using Multiple Reaction Monitoring (MRM). Based on its chemical structure (Molecular Formula: C₂₉H₄₂O₅) and a molecular weight of 470.64 g/mol , the deprotonated molecule [M-H]⁻ is selected as the precursor ion.[1] Product ions are predicted based on typical fragmentation patterns of carboxylic acids, which include the neutral loss of water (H₂O) and carbon dioxide (CO₂).
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| This compound | 469.6 | 425.6 | 100 | 20 | Quantifier |
| This compound | 469.6 | 451.6 | 100 | 15 | Qualifier |
Note: The m/z values and collision energies are proposed and should be optimized empirically on the specific instrument used.
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below. This workflow ensures the removal of interfering matrix components and provides a clear path to accurate quantification.
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer's collision cell is key to its selective detection. The proposed pathway involves the initial loss of the carboxylic acid group and subsequent loss of a water molecule from the triterpenoid backbone.
Caption: Proposed fragmentation of this compound in ESI-.
Conclusion
The described LC-MS/MS method provides a robust and selective protocol for the quantification of this compound. The detailed sample preparation procedure using solid-phase extraction is effective in reducing matrix interference, and the optimized MRM parameters allow for sensitive detection. This application note serves as a comprehensive guide for researchers and professionals requiring accurate measurement of this bioactive triterpenoid acid in complex matrices.
References
Siraitic Acid B: In Vitro Assay Protocols for Anti-Inflammatory and Cytotoxic Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitic acid B is a triterpenoid saponin, a class of natural products known for a wide range of biological activities. While specific in vitro studies on this compound are not extensively documented in publicly available literature, this document provides a comprehensive set of detailed protocols for assays that are fundamental for evaluating the anti-inflammatory and cytotoxic properties of a novel compound like this compound. The following protocols are based on established methodologies for similar natural products and provide a framework for researchers to generate critical in vitro data.
Data Presentation
Quantitative data for this compound is not currently available in the cited literature. The following tables are templates for researchers to populate with their experimental results.
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., RAW 264.7 | MTT | 24 | |
| e.g., HT-29 | MTT | 24 | |
| e.g., A549 | SRB | 48 | |
| e.g., HepG2 | SRB | 48 |
Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | Nitric Oxide (NO) Production (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| 0 (LPS only) | 100 | ||
| e.g., 1 | |||
| e.g., 5 | |||
| e.g., 10 | |||
| e.g., 25 | |||
| e.g., 50 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7, HT-29) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival and the IC50 value.
Anti-inflammatory Assays
a) Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group with no LPS and a group with LPS only.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group.
b) Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol describes the quantification of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay.
-
Supernatant Collection: After the 24-hour LPS stimulation, centrifuge the plate at 400 x g for 5 minutes and collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples.
Apoptosis Assays
a) Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour of staining.
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.
Siraitic Acid B: In Vivo Experimental Design Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitic acid B is a cucurbitane triterpenoid isolated from the root of Siraitia grosvenorii, also known as Luo Han Guo or monk fruit.[1] While extensive research on the health benefits of Siraitia grosvenorii fruit extract and its primary sweetening components, mogrosides, has highlighted anti-diabetic, anti-inflammatory, antioxidant, and anti-tumor properties, specific in vivo studies on this compound are limited.[2][3][4][5][6] The fruit extracts have been shown to possess a range of pharmacological activities, including immune enhancement and anti-fatigue effects.[2] Mogrosides, which are also triterpene glycosides, have demonstrated the ability to lower oxidative stress, serum glucose, and lipid levels in diabetic mice.[2]
This document provides detailed, hypothetical in vivo experimental designs to investigate the potential anti-diabetic, anti-inflammatory, and anti-cancer activities of this compound. These protocols are based on established models for evaluating similar compounds, such as other cucurbitane triterpenoids and extracts from Siraitia grosvenorii.[7][8][9]
I. Proposed Anti-Diabetic Activity Investigation
Rationale
Extracts of Siraitia grosvenorii and its constituent mogrosides have shown significant hypoglycemic effects in animal models of diabetes.[3][4] These effects are attributed to the alleviation of damage to pancreatic β-cells and improved insulin response.[3] Cucurbitane triterpenoids from other plants have also been shown to improve insulin sensitivity and glucose homeostasis.[7][8] Therefore, it is hypothesized that this compound may possess anti-diabetic properties.
Proposed In Vivo Model: Streptozotocin (STZ)-Induced Type 1 Diabetes in Mice
This model is widely used to induce hyperglycemia by selectively destroying pancreatic β-cells.[1][10]
Experimental Protocol
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 55±5% humidity, 12 h light/dark cycle) with free access to standard chow and water.
-
Induction of Diabetes:
-
Fast mice for 4-6 hours.
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in cold 0.1 M citrate buffer (pH 4.5) at a dose of 150 mg/kg body weight.[1]
-
Administer 5% glucose solution in drinking water for 24 hours after STZ injection to prevent initial drug-induced hypoglycemia.
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels from the tail vein 72 hours after STZ injection using a glucometer.
-
Mice with fasting blood glucose levels ≥ 250 mg/dL will be considered diabetic and included in the study.
-
-
Experimental Groups (n=8-10 mice per group):
-
Group 1: Normal Control: Non-diabetic mice receiving vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Diabetic Control: Diabetic mice receiving vehicle.
-
Group 3: Positive Control: Diabetic mice receiving a standard anti-diabetic drug (e.g., Glibenclamide, 10 mg/kg, p.o.).
-
Group 4-6: this compound Treatment: Diabetic mice receiving this compound at low, medium, and high doses (e.g., 10, 25, 50 mg/kg, p.o.) daily for 4 weeks.
-
-
Parameters to be Measured:
-
Weekly: Body weight and fasting blood glucose levels.
-
At the end of the study (Week 4):
-
Oral Glucose Tolerance Test (OGTT).
-
Serum insulin levels (ELISA).
-
Lipid profile (Total cholesterol, triglycerides, HDL, LDL).
-
Histopathological examination of the pancreas.
-
-
Data Presentation
| Group | Initial Fasting Blood Glucose (mg/dL) | Final Fasting Blood Glucose (mg/dL) | Change in Body Weight (g) | Serum Insulin (ng/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Normal Control | ||||||
| Diabetic Control | ||||||
| Positive Control | ||||||
| This compound (Low Dose) | ||||||
| This compound (Medium Dose) | ||||||
| This compound (High Dose) |
Values to be presented as Mean ± SD.
Experimental Workflow
II. Proposed Anti-Inflammatory Activity Investigation
Rationale
Extracts from Siraitia grosvenorii have been reported to possess anti-inflammatory properties.[5][6] Other triterpenoids have also demonstrated significant anti-inflammatory effects in various in vivo models.[9] This suggests that this compound may be a potential anti-inflammatory agent.
Proposed In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Experimental Protocol
-
Animal Model: Male Wistar rats, weighing 150-200 g.
-
Acclimatization: Acclimatize animals for at least one week as described previously.
-
Experimental Groups (n=6-8 rats per group):
-
Group 1: Control: Rats receiving vehicle.
-
Group 2: Positive Control: Rats receiving a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3-5: this compound Treatment: Rats receiving this compound at low, medium, and high doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Procedure:
-
Administer the vehicle, positive control, or this compound orally 60 minutes before the induction of inflammation.
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Calculation of Edema Inhibition:
-
Percent inhibition of edema = [(Vc - Vt)control – (Vc - Vt)treated] / (Vc - Vt)control × 100
-
Where Vc is the paw volume of the control group and Vt is the paw volume of the treated group.
-
Data Presentation
| Group | Paw Volume (mL) at 0 h | Paw Volume (mL) at 1 h | Paw Volume (mL) at 2 h | Paw Volume (mL) at 3 h | Paw Volume (mL) at 4 h | % Inhibition of Edema at 3 h |
| Control | ||||||
| Positive Control | ||||||
| This compound (Low Dose) | ||||||
| This compound (Medium Dose) | ||||||
| This compound (High Dose) |
Values to be presented as Mean ± SD.
Signaling Pathway
III. Proposed Anti-Cancer Activity Investigation
Rationale
Mogrosides and other extracts from Siraitia grosvenorii have demonstrated anti-tumor activities in various studies.[3][4] Asiatic acid, a triterpene with a similar structure, has been shown to inhibit lung cancer cell growth in vivo.[11] Retigeric acid B, another pentacyclic triterpene, exhibits antitumor activity by suppressing NF-κB signaling.[12] This suggests that this compound may have potential as an anti-cancer agent.
Proposed In Vivo Model: Xenograft Tumor Model in Nude Mice
This model is a standard for evaluating the efficacy of potential anti-cancer compounds on human tumor growth in an in vivo setting.
Experimental Protocol
-
Cell Line: A suitable human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Animal Model: Female athymic nude mice (BALB/c-nu/nu), 4-6 weeks old.
-
Tumor Implantation:
-
Inject 5 x 10^6 cancer cells suspended in 0.1 mL of Matrigel subcutaneously into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100 mm³).
-
-
Experimental Groups (n=8-10 mice per group):
-
Group 1: Control: Tumor-bearing mice receiving vehicle.
-
Group 2: Positive Control: Tumor-bearing mice receiving a standard chemotherapeutic agent (e.g., Doxorubicin, 2 mg/kg, i.p., twice a week).
-
Group 3-5: this compound Treatment: Tumor-bearing mice receiving this compound at low, medium, and high doses (e.g., 20, 40, 80 mg/kg, p.o. or i.p.) daily for 3-4 weeks.
-
-
Parameters to be Measured:
-
Twice weekly: Tumor volume (Volume = 0.5 × length × width²) and body weight.
-
At the end of the study:
-
Tumor weight.
-
Histopathological and immunohistochemical analysis of tumor tissue (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
-
Data Presentation
| Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | % Tumor Growth Inhibition | Change in Body Weight (g) |
| Control | |||||
| Positive Control | |||||
| This compound (Low Dose) | |||||
| This compound (Medium Dose) | |||||
| This compound (High Dose) |
Values to be presented as Mean ± SD.
Logical Relationship Diagram
Conclusion
The provided experimental designs offer a comprehensive framework for the initial in vivo evaluation of this compound's potential therapeutic activities. Given the limited direct research on this specific compound, these protocols serve as a starting point for researchers. Dose ranges, administration routes, and specific parameters may need to be optimized based on preliminary in vitro data and tolerability studies. Rigorous and well-controlled experiments based on these designs will be crucial in elucidating the pharmacological profile of this compound and its potential for future drug development.
References
- 1. longdom.org [longdom.org]
- 2. Effects of Siraitia grosvenorii Fruits Extracts on Physical Fatigue in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Fruits of Siraitia grosvenorii: A Review of a Chinese Food-Medicine [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retigeric acid B exhibits antitumor activity through suppression of nuclear factor-κB signaling in prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Siraitic Acid B in Cell Culture Studies
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitic acid B, a compound of interest in various cell culture studies, has demonstrated notable effects on cellular processes such as proliferation, apoptosis, and cell cycle progression. These application notes provide an overview of its biological activities and detailed protocols for its use in cell culture experiments. The information is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of this compound.
Biological Activities of Related Compounds
While specific data for this compound is limited in the provided search results, information on structurally similar or functionally related compounds like Syringic acid and Pseudolaric acid B can offer valuable insights. These compounds have been shown to exert anti-cancer effects through various mechanisms. For instance, Syringic acid has been reported to induce apoptosis in gastric cancer cells by modulating the AKT/mTOR signaling pathway and in colorectal cancer cells by increasing reactive oxygen species (ROS) and DNA damage.[1][2][3] It has also been shown to inhibit apoptosis in cardiomyocytes by downregulating p38MAPK and JNK signaling pathways.[4] Pseudolaric acid B has been found to induce mitotic arrest and apoptosis in colorectal and head and neck cancer cells, and G2/M arrest in melanoma and canine mammary tumor cells through pathways involving ATM, CDK1, and death receptor 5.[5][6][7][8][9]
Data Presentation: Effects of Related Compounds on Cancer Cells
The following tables summarize the quantitative data on the effects of Syringic acid and Pseudolaric acid B on various cancer cell lines, providing a reference for designing experiments with this compound.
Table 1: Effects of Syringic Acid on Cancer Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| AGS (Gastric Cancer) | 5-40 µg/mL | 24 h | Dose-dependent decrease in cell viability, induction of apoptosis, increased ROS, loss of mitochondrial membrane potential.[1] | [1] |
| SW-480 (Colorectal Cancer) | Not Specified | Not Specified | Dose-dependent inhibition of cell proliferation, induction of apoptosis, increased ROS and DNA damage.[3] | [3] |
Table 2: Effects of Pseudolaric Acid B on Cancer Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| SK-28 (Melanoma) | Not Specified | Not Specified | Inhibition of cell growth, induction of G2/M arrest.[5] | [5] |
| 5-FU-sensitive and -resistant CRC cells | Not Specified | Not Specified | Inhibition of viability, mitotic arrest, caspase-dependent apoptosis.[6] | [6] |
| HN22, HSC3, Ca9.22, HSC4 (Head and Neck Cancer) | Not Specified | Not Specified | Inhibition of viability, caspase-dependent apoptosis through induction of death receptor 5 (DR5).[7][9] | [7][9] |
| U27 (Canine Mammary Tumor) | Not Specified | Not Specified | Dose-dependent reduction in cell viability, suppression of proliferation, caspase-mediated apoptosis, G2/M phase arrest.[8] | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture, adapted from studies on related compounds.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis (PI Staining and Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway that could be affected by this compound, based on the mechanisms of related compounds, and a general experimental workflow.
References
- 1. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anticancer effects of syringic acid on colorectal cancer: Possible mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syringic acid inhibits apoptosis pathways via downregulation of p38MAPK and JNK signaling pathways in H9c2 cardiomyocytes following hypoxia/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudolaric acid B induces mitotic arrest and apoptosis in both 5-fluorouracil-sensitive and -resistant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Research Using Mogrosides from Siraitia grosvenorii
A Note on Siraitic Acid B: While the initial topic of interest was this compound, a comprehensive review of scientific literature reveals a significant lack of available research on its specific applications in metabolic research. This compound is a known cucurbitane triterpenoid from Siraitia grosvenorii, but its biological activities in the context of metabolism have not been extensively studied. Therefore, these application notes will focus on the well-researched, predominant bioactive compounds from the same plant, the mogrosides , particularly Mogroside V . Mogrosides are the primary sweetening and bioactive components of Siraitia grosvenorii and have demonstrated significant potential in metabolic research.
Introduction to Mogrosides and Their Role in Metabolic Research
Mogrosides, especially Mogroside V, are triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit).[1][2] These compounds are renowned for their intense sweetness without contributing calories, making them a popular sugar substitute.[1][3] Beyond their sweetness, emerging research has highlighted their therapeutic potential in managing metabolic disorders.[4][5] Studies suggest that mogrosides can modulate glucose and lipid metabolism, primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][6] AMPK is a crucial energy sensor in cells that, when activated, promotes catabolic processes like glucose uptake and fatty acid oxidation while inhibiting anabolic processes such as gluconeogenesis and lipid synthesis.[3] This makes mogrosides promising candidates for the development of novel therapies for conditions like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[5][6]
Quantitative Data on the Metabolic Effects of Mogroside V
The following tables summarize the quantitative data from various preclinical studies investigating the effects of Mogroside V on key metabolic parameters.
Table 1: Effects of Mogroside V on Glucose Metabolism in High-Fat Diet (HFD)-Induced Diabetic Mice [7]
| Parameter | Control (HFD) | Mogroside V (100 mg/kg) | Mogroside V (200 mg/kg) |
| Fasting Blood Glucose (FBG) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Fasting Insulin (FINS) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| HOMA-IR | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Hepatic Glycogen | Significantly Decreased | Significantly Increased | Significantly Increased |
Table 2: Effects of Mogroside V on Lipid Profile in High-Fat Diet (HFD)-Induced Diabetic Mice [7]
| Parameter | Control (HFD) | Mogroside V (100 mg/kg) | Mogroside V (200 mg/kg) |
| Total Cholesterol (TC) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Triglycerides (TG) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Low-Density Lipoprotein (LDL-C) | Significantly Increased | No Significant Difference | Significantly Decreased |
| High-Density Lipoprotein (HDL-C) | Significantly Decreased | Significantly Increased | Significantly Increased |
Table 3: In Vitro AMPK Activation by Mogroside V and its Metabolite Mogrol [2][8]
| Compound | Fold Activation of AMPK (α2β1γ1) | EC50 (µM) |
| Mogroside V | 2.4 | 20.4 |
| Mogrol | 2.3 | 4.2 |
Experimental Protocols
Protocol 1: In Vivo Study of Mogroside V on a High-Fat Diet-Induced Model of Metabolic Syndrome
This protocol outlines the methodology for inducing metabolic syndrome in mice using a high-fat diet and subsequently treating them with Mogroside V to assess its effects on glucose and lipid metabolism.[6][7]
1. Animal Model and Diet:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Diet Induction:
-
Control Group: Feed a standard chow diet.
-
High-Fat Diet (HFD) Group: Feed a diet where 45-60% of calories are derived from fat.[9]
-
-
Induction Period: Maintain the respective diets for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.
2. Treatment with Mogroside V:
-
Preparation of Mogroside V: Dissolve Mogroside V in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Dosing:
-
Divide the HFD mice into a vehicle control group and treatment groups.
-
Administer Mogroside V orally via gavage at desired doses (e.g., 100 mg/kg and 200 mg/kg body weight) once daily for 4-8 weeks.[7]
-
The vehicle control group should receive the same volume of the vehicle.
-
3. Metabolic Parameter Analysis:
-
Fasting Blood Glucose and Insulin:
-
Fast the mice overnight (12-14 hours).
-
Collect blood from the tail vein.
-
Measure blood glucose using a glucometer.
-
Measure plasma insulin levels using an ELISA kit.
-
-
Insulin Resistance Index (HOMA-IR): Calculate using the formula: [Fasting Glucose (mmol/L) x Fasting Insulin (µU/mL)] / 22.5.
-
Lipid Profile:
-
Collect terminal blood samples via cardiac puncture after the treatment period.
-
Centrifuge to obtain serum.
-
Measure serum levels of Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C using commercially available assay kits.
-
-
Hepatic Lipid Accumulation:
-
Harvest the liver, weigh it, and fix a portion in 10% formalin for histological analysis (H&E and Oil Red O staining).
-
Homogenize the remaining liver tissue to measure hepatic triglyceride content.
-
Protocol 2: In Vitro AMPK Activation Assay
This protocol describes how to assess the direct effect of Mogroside V on AMPK activation in a cell-free system.[8]
1. Reagents and Materials:
-
Recombinant human AMPK (α2β1γ1 heterotrimer).
-
AMPK substrate peptide (e.g., SAMS peptide).
-
³²P-γ-ATP.
-
Mogroside V and Mogrol (as a positive control).
-
Kinase assay buffer.
-
Phosphocellulose paper.
-
Scintillation counter.
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, AMPK enzyme, and the substrate peptide.
-
Add varying concentrations of Mogroside V or Mogrol to the reaction mixture.
-
Initiate the kinase reaction by adding ³²P-γ-ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ³²P-γ-ATP.
-
Quantify the incorporated radioactivity on the substrate peptide using a scintillation counter.
-
Calculate the fold activation relative to a vehicle control.
Protocol 3: Cellular Glucose Uptake Assay
This protocol details the measurement of glucose uptake in a cell line (e.g., L6 myotubes or HepG2 hepatocytes) treated with Mogroside V.
1. Cell Culture and Differentiation:
-
Culture L6 myoblasts or HepG2 cells in an appropriate growth medium.
-
For L6 cells, induce differentiation into myotubes by switching to a low-serum differentiation medium for 5-7 days.
2. Glucose Uptake Assay:
-
Seed the differentiated L6 myotubes or HepG2 cells in 96-well plates.
-
Starve the cells in a serum-free, low-glucose medium for 2-4 hours.
-
Treat the cells with various concentrations of Mogroside V for a predetermined time (e.g., 1-2 hours). Include a positive control (e.g., insulin) and a vehicle control.
-
Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to each well and incubate for 30-60 minutes.
-
Remove the assay medium and wash the cells with a cold phosphate-buffered saline (PBS) to stop the uptake.
-
Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.
-
Normalize the fluorescence signal to the protein concentration in each well.
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway Activated by Mogroside V
Mogroside V and its metabolite Mogrol activate AMPK, which in turn phosphorylates and regulates downstream targets involved in glucose and lipid metabolism. This leads to an increase in catabolic pathways and a decrease in anabolic pathways, ultimately improving metabolic health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Mogroside V Protects against Hepatic Steatosis in Mice on a High-Fat Diet and LO2 Cells Treated with Free Fatty Acids via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Mogroside V on Glucose and Lipid Metabolism in High Fat Diet Mice - ProQuest [proquest.com]
- 8. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Siraitic Acid B in Drug Discovery and Development
A Note to the Researcher: Scientific literature with detailed biological activities, quantitative data, and specific experimental protocols for Siraitic acid B (CAS: 183374-16-5), a cucurbitane triterpenoid from the root of Siraitia grosvenorii, is currently limited. The majority of pharmacological research on compounds from this plant, also known as Monk Fruit or Luo Han Guo, has focused on its more abundant components, namely mogrosides and their aglycone, mogrol .[1][2]
This document provides a comprehensive overview of the therapeutic potential of compounds derived from Siraitia grosvenorii, focusing on the well-studied mogrol and various mogrosides. This information serves as a foundational guide for researchers interested in exploring the drug discovery potential of related minor compounds like this compound. The protocols and pathways described herein are directly applicable to the initial investigation of novel triterpenoids from this valuable medicinal plant.
Introduction to Siraitia grosvenorii Compounds
Siraitia grosvenorii has been used in Traditional Chinese Medicine for centuries to treat conditions like cough and sore throat.[3] Its extracts are rich in cucurbitane-type triterpenoid glycosides called mogrosides, which are responsible for the fruit's intense sweetness and are credited with a range of pharmacological activities.[1][4] The primary active compounds include:
-
Mogrosides: A group of glycosides, with Mogroside V being the most abundant.[5] These are the main sweetening components and possess anti-diabetic, anti-cancer, anti-inflammatory, and antioxidant properties.[1][6]
-
Mogrol: The aglycone of mogrosides, which has demonstrated significant therapeutic potential as an anti-inflammatory, anti-cancer, anti-obesity, and anti-diabetic agent.[2][7] It is a key target for the synthesis of novel derivatives with enhanced activities.[2]
The collective bioactivity of these compounds makes S. grosvenorii a plant of high interest for drug discovery and development.[1]
Potential Pharmacological Applications
Based on studies of its primary constituents, compounds from S. grosvenorii show promise in several therapeutic areas.
Anti-Cancer Activity
Mogrol and its derivatives have shown significant anti-proliferative effects in various cancer cell lines. Mogrol treatment has been found to reduce cell proliferation in non-small cell lung cancer cells (A549 and H1975).[2] Furthermore, synthetic derivatives of mogrol have been developed that exhibit enhanced anti-inflammatory and anti-cancer activities compared to the parent compound.[2][8]
Anti-Diabetic Effects
Extracts from S. grosvenorii and its constituent mogrosides are known to have anti-diabetic properties.[1] Polysaccharides from the plant have also been shown to lower glucose levels and ameliorate lipid disorders in hyperglycemic animal models.[4] Mogrol has been found to reduce the accumulation of triglycerides in adipocytes and activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of metabolism.[2] It may also alleviate hyperglycemia by stimulating insulin secretion.[9]
Anti-Inflammatory Properties
Mogrol and its derivatives exhibit potent anti-inflammatory effects.[2] Studies have shown that mogrol can inhibit the production of nitric oxide (NO) and reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell models.[8] This activity is mediated, in part, through the inhibition of the iNOS/NF-κB signaling pathway.[8]
Quantitative Data
The following tables summarize the available quantitative data for mogrol and its derivatives. This data can serve as a benchmark for evaluating the potency of this compound.
| Compound/Derivative | Cell Line | Assay | IC₅₀ Value | Reference |
| Mogrol Derivative 8f | A549 (Lung Cancer) | CCK8 (Cytotoxicity) | 4.47 µM | [10] |
| Mogrol Derivative B8 | RAW 264.7 (Macrophage) | NO Production Inhibition | 5.05 µM | [8] |
Table 1: In Vitro Anti-Cancer and Anti-Inflammatory Activity of Mogrol Derivatives.
| Compound | Animal Model | Dosage | Effect | Reference |
| Mogroside V | Mice | 10 mg/kg/day & 30 mg/kg/day | Enhanced antioxidant status in an asthma model | [11] |
| Mogrol | Mice | 3 mg/kg/day & 15 mg/kg/day | Enhanced antioxidant status in an asthma model | [11] |
| Mogrol | 3T3-L1 Adipocytes | 10 µM & 20 µM | Reduced triglyceride accumulation | [2] |
Table 2: In Vivo and In Vitro Bioactivity of Mogroside V and Mogrol.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of mogrol are linked to its modulation of key cellular signaling pathways.
AMPK Activation Pathway (Anti-Diabetic/Anti-Obesity)
Mogrol is an activator of AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[2] By activating AMPK, mogrol can suppress the differentiation of preadipocytes and reduce triglyceride accumulation, highlighting its potential for treating metabolic disorders.[2]
NF-κB Inhibition Pathway (Anti-Inflammatory)
Mogrol derivatives exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like LPS, NF-κB activation leads to the production of pro-inflammatory mediators. Mogrol derivatives block this process, reducing the expression of iNOS, TNF-α, and IL-6.[8]
Experimental Protocols
The following are generalized protocols based on methodologies used to study compounds from S. grosvenorii. These can be adapted for the investigation of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT or CCK8)
This protocol is used to determine the effect of a compound on cancer cell proliferation.
Objective: To measure the IC₅₀ value of this compound on a selected cancer cell line (e.g., A549 human lung carcinoma).
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 solution
-
96-well plates
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be <0.1%. Replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT/CCK8 Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK8: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours until a visible color change occurs.
-
-
Data Acquisition: Measure the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For CCK8, it is 450 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Protein Expression Analysis
This protocol is used to detect changes in the expression of key proteins in a signaling pathway (e.g., p-AMPK, NF-κB).
Objective: To determine if this compound affects the activation of the AMPK or NF-κB pathways.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).
Protocol 3: In Vivo Anti-inflammatory Animal Model
This protocol provides a general workflow for assessing the anti-inflammatory effects of a compound in a rodent model.
Objective: To evaluate the efficacy of this compound in a mouse model of inflammation.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. maxapress.com [maxapress.com]
- 5. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 6. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Siraitic acid B stability and storage conditions"
Technical Support Center: Siraitic Acid B
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound, along with troubleshooting common experimental issues.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided herein is largely based on studies of mogrosides, particularly mogroside V, which are structurally related cucurbitane-type triterpenoid glycosides from the same source, Siraitia grosvenorii (monk fruit). This information should be used as a guide and may not be fully representative of the stability profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what chemical class does it belong?
This compound is a cucurbitane-type triterpenoid. These compounds are characteristic secondary metabolites of the plant Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. The most abundant and well-studied compounds from this plant are mogrosides, which are glycosides of a common aglycone, mogrol.
Q2: What are the general recommendations for the storage of this compound?
Based on the general handling of related compounds like mogrosides and monk fruit extracts, this compound should be stored in a tightly sealed container in a cool, dry place, and protected from light.[1] For long-term storage, refrigeration (2-8°C) is recommended to minimize degradation.
Q3: How stable is this compound in solution?
Q4: What are the likely degradation products of this compound?
The primary degradation pathway for mogrosides involves the hydrolysis of the glycosidic bonds.[4][5] This results in the sequential loss of sugar moieties, ultimately leading to the formation of the aglycone, mogrol. Under certain conditions, other reactions such as oxidation or isomerization may also occur.
Q5: What analytical methods are suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of mogrosides and, by extension, would be suitable for this compound.[6][7][8][9] Due to the lack of a strong chromophore in these molecules, UV detection at low wavelengths (around 203-210 nm) is often used.[6][8] For improved sensitivity and specificity, other detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS/MS) are recommended.[6][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound purity over time in storage. | - Improper storage conditions (exposure to light, moisture, or high temperatures).- Inappropriate solvent for stock solutions. | - Store the solid compound in a tightly sealed, light-resistant container at 2-8°C or -20°C.- Prepare stock solutions in a non-reactive, dry solvent and store at low temperatures. Avoid repeated freeze-thaw cycles. |
| Inconsistent results in stability studies. | - Variability in experimental conditions (pH, temperature).- Degradation during sample preparation or analysis. | - Ensure precise control of pH and temperature throughout the experiment.- Prepare samples immediately before analysis. Use an autosampler with temperature control if available. |
| Appearance of unexpected peaks in chromatograms. | - Formation of degradation products.- Contamination of the sample or mobile phase. | - Characterize the new peaks using LC-MS/MS to identify potential degradation products.- Run a blank (solvent) injection to check for system contamination. Ensure high purity of solvents and reagents. |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate mobile phase composition or pH.- Column degradation. | - Optimize the mobile phase, including the organic modifier, buffer, and pH, to improve peak shape. A methanol-based mobile phase has been shown to be effective for mogroside V.[10]- Use a guard column and ensure the mobile phase is compatible with the column packing material. |
Data Presentation
Table 1: Stability of Mogroside V under Various Conditions
| Condition | Duration | Mogroside V Retention (%) | Reference |
| Temperature | |||
| Boiling Water (100°C) | 8 hours | Stable | [2] |
| 100 - 150°C | 4 hours | Appears Stable | [2] |
| -5°C (in monk fruit extract) | 1 month | No significant effect | [11] |
| pH | |||
| pH 3 - 12 (at 2-8°C) | Not specified | Stable | [2] |
| Acidic Conditions | Not specified | Partial degradation to metabolites observed in simulated intestinal fluid. | [11] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Mogrosides
This protocol provides a general framework for assessing the stability of this compound by analogy with methods used for mogroside V.
1. Instrumentation and Columns:
-
HPLC system with a UV or CAD detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid for pH adjustment.
-
This compound reference standard.
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Example Gradient: 0-10 min, 10-17% B; 10-20 min, 17% B; 20-30 min, 17-20% B; 30-40 min, 20% B; 40-50 min, 20-23% B; 50-60 min, 23% B; 60-70 min, 23-26% B; 70-80 min, 26% B.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10 µL.
4. Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for various time points. Neutralize before injection.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for various time points. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for various time points.
-
Thermal Degradation: Heat a solid sample or a solution of this compound at a specified temperature (e.g., 80°C) for various time points.
-
Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for various time points.
5. Analysis:
-
Analyze the stressed samples by the developed HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any new peaks (degradation products).
-
Calculate the percentage of degradation.
Visualizations
Caption: Hypothetical degradation pathway of a mogroside via hydrolysis.
Caption: General experimental workflow for a forced degradation study.
References
- 1. ventos.com [ventos.com]
- 2. Mogroside - Wikipedia [en.wikipedia.org]
- 3. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 4. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 8. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine [jstage.jst.go.jp]
- 10. pjps.pk [pjps.pk]
- 11. foodstandards.gov.au [foodstandards.gov.au]
Technical Support Center: Troubleshooting Siraitic Acid B HPLC Separation
Welcome to the technical support center for the HPLC separation of Siraitic acid B. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A1: A good starting point for separating this compound is to use a reversed-phase C18 column with a gradient elution of acetonitrile and water, often with a small amount of acid modifier like formic or acetic acid to improve peak shape.[1] Since this compound is a triterpenoid saponin, methods developed for similar compounds like mogrosides are highly relevant.
Q2: What type of HPLC column is best suited for this compound separation?
A2: Both reversed-phase (RP) C18 and Hydrophilic Interaction Liquid Chromatography (HILILC) columns can be used. A C18 column is a common first choice due to its versatility.[1] HILIC columns can be advantageous for separating highly polar compounds and may offer different selectivity compared to C18.[2][3] For acidic compounds like this compound, using a modern, high-purity, end-capped C18 column can minimize peak tailing.
Q3: What is the typical mobile phase composition for this compound analysis?
A3: A common mobile phase is a mixture of acetonitrile (ACN) and water. Adding a small percentage of an acid modifier, such as 0.1% formic acid, is often recommended to suppress the ionization of the carboxylic acid group of this compound, which helps in achieving better peak symmetry.[1]
Q4: What detection method is suitable for this compound?
A4: this compound lacks a strong chromophore, making UV detection challenging but feasible at low wavelengths, typically around 203-210 nm.[4] For higher sensitivity and more universal detection, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are excellent alternatives.
Q5: Why am I seeing poor peak shape (tailing) for this compound?
A5: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase.[5] Common causes include interactions with residual silanol groups on silica-based columns or metal contaminants in the column packing or system.[6]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the HPLC separation of this compound.
Issue 1: Poor Peak Shape - Tailing Peaks
Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue when analyzing acidic compounds. Here’s a systematic approach to troubleshoot this problem:
-
Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with the carboxylic acid moiety of this compound, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase by adding an acidic modifier (e.g., 0.1% formic acid or acetic acid) will protonate the silanol groups, reducing their interaction with the analyte.[1]
-
Solution 2: Use a Highly End-capped Column. Modern HPLC columns are often "end-capped" to block most of the residual silanols. Ensure you are using a high-quality, end-capped C18 column.
-
Solution 3: Add a Competing Base. In some cases, adding a small amount of a competing base to the mobile phase can help to saturate the active sites on the stationary phase, though this is less common for acidic analytes.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.
-
-
Contamination: A contaminated guard column or analytical column can lead to poor peak shape.
-
Solution: Replace the guard column and try flushing the analytical column with a strong solvent.
-
Issue 2: Poor Resolution Between this compound and Other Components
Q: I am not getting good separation between this compound and other mogrosides or impurities. How can I improve the resolution?
A: Improving resolution often involves adjusting the selectivity, efficiency, or retention of your chromatographic system.
-
Optimize the Mobile Phase Gradient:
-
Solution: If using a gradient, try making it shallower (i.e., decrease the rate of change of the organic solvent concentration). This will increase the run time but often improves the separation of closely eluting peaks.
-
-
Change the Organic Solvent:
-
Solution: If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. Different organic solvents can alter the selectivity of the separation.
-
-
Adjust the Mobile Phase pH:
-
Solution: A small change in the pH of the mobile phase can alter the ionization state of this compound and other ionizable compounds in the sample, which can significantly impact their retention and selectivity.
-
-
Change the Column Chemistry:
-
Decrease the Particle Size of the Stationary Phase:
-
Solution: Using a column with smaller particles (e.g., switching from a 5 µm to a 3 µm or sub-2 µm column) will increase the column efficiency and can lead to better resolution. Be aware that this will also increase the backpressure.
-
Data Presentation
Table 1: Typical HPLC Parameters for this compound and Mogroside Analysis
| Parameter | C18 Method Example | HILIC Method Example |
| Column | C18, 4.6 x 250 mm, 5 µm | HILIC, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-40% B over 30 min | 95-80% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 203 nm | CAD or MS |
| Injection Vol. | 10 µL | 5 µL |
Table 2: Troubleshooting Summary for Peak Tailing
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Add 0.1% formic acid to the mobile phase. | Improved peak symmetry (reduced tailing factor). |
| Column Overload | Reduce injection volume by 50%. | Sharper, more symmetrical peak. |
| Contaminated Guard Column | Replace the guard column. | Restoration of good peak shape. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase. | Reduced peak distortion. |
Experimental Protocols
Starting Protocol for Reversed-Phase HPLC of this compound
This protocol is a robust starting point for the analysis of this compound. Method optimization may be required based on your specific sample matrix and instrumentation.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
Sample dissolved in a 50:50 mixture of acetonitrile and water
2. HPLC System and Column:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or CAD/MS detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 203 nm or CAD/MS
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 40 26 90 30 90 31 20 | 35 | 20 |
4. Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms for retention time, peak shape, and resolution.
Visualizations
References
Technical Support Center: Optimizing Siraitic Acid B Dosage for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides guidance on optimizing the dosage of Siraitic acid B for in vivo studies. Due to the limited availability of direct studies on this compound, this guide incorporates data from studies on Siraitia grosvenorii extracts and their major active components, mogrosides, to provide a foundational framework for experimental design. Researchers are strongly encouraged to conduct preliminary dose-finding studies for their specific animal models and experimental endpoints.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound in mice or rats?
Q2: What is the best route of administration for this compound?
A2: Oral gavage is a common and effective method for administering compounds in rodent models, ensuring precise dosage.[3][4] Studies on Siraitia grosvenorii extracts and mogrosides have successfully used this route.[2][5] The bioavailability of this compound via the oral route is not well-documented. If poor absorption is suspected, alternative routes such as intraperitoneal (IP) injection could be considered, although this may alter the metabolic profile and potential toxicity.
Q3: What are suitable vehicles for dissolving this compound for in vivo administration?
A3: The solubility of this compound in common vehicles has not been extensively reported. As a triterpenoid saponin, it may have limited aqueous solubility. Common vehicles for poorly soluble compounds include:
-
Aqueous solutions with a small percentage of a solubilizing agent: such as DMSO (dimethyl sulfoxide) or ethanol, followed by dilution in saline or phosphate-buffered saline (PBS).
-
Suspensions in vehicles like: 0.5% carboxymethylcellulose (CMC).
It is crucial to first determine the solubility of this compound in the chosen vehicle and to ensure the final concentration of any organic solvent is low enough to not cause toxicity in the animals. A vehicle control group should always be included in the experimental design.
Q4: What is known about the safety and toxicity of this compound?
A4: While specific toxicity data for this compound is scarce, extracts from Siraitia grosvenorii (monk fruit) are "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration (FDA).[6] Toxicity studies on mogrosides have shown them to be non-toxic, with a high median lethal dose (LD50) in rats.[5] Subchronic toxicity studies of monk fruit extract in rats and dogs showed no adverse effects at high doses.[7] However, it is essential to conduct initial toxicity assessments with purified this compound in the specific animal model being used.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no observable effect | - Inadequate Dosage: The administered dose may be too low to elicit a biological response.- Poor Bioavailability: The compound may be poorly absorbed when administered orally.- Rapid Metabolism: this compound might be quickly metabolized and cleared from the system. | - Conduct a Dose-Response Study: Test a range of doses to identify the effective concentration.- Consider Alternative Administration Routes: If oral administration is ineffective, explore intraperitoneal (IP) or intravenous (IV) injections, being mindful of potential differences in toxicity and efficacy.- Increase Dosing Frequency: Based on the suspected half-life, more frequent administration may be necessary to maintain therapeutic levels. |
| Adverse effects in animals (e.g., weight loss, lethargy) | - Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse reactions.- Compound Toxicity: The dose of this compound may be too high.- Improper Gavage Technique: Incorrect oral gavage can cause stress, injury, or aspiration. | - Review Vehicle Safety: Ensure the concentration of any co-solvents (e.g., DMSO) is within safe limits. Always include a vehicle-only control group.- Perform a Toxicity Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD).- Ensure Proper Training: All personnel performing oral gavage should be properly trained and proficient in the technique.[3] |
| Precipitation of the compound in the formulation | - Poor Solubility: The compound may not be sufficiently soluble in the chosen vehicle at the desired concentration. | - Optimize the Vehicle: Experiment with different co-solvents or suspending agents.- Gentle Warming or Sonication: These methods may help to dissolve the compound, but ensure the compound's stability under these conditions.- Prepare Fresh Formulations: Administer the formulation immediately after preparation to prevent precipitation over time. |
Experimental Protocols
General Protocol for Oral Gavage in Mice
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% CMC in sterile water)
-
Syringes (1 mL)
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)
-
Scale for weighing animals
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration in the chosen vehicle. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Animal Handling and Restraint: Weigh the animal to calculate the correct dose volume. Gently but firmly restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Compound Administration: Slowly administer the calculated volume of the formulation.
-
Needle Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Data Presentation
Table 1: Example Dosing Regimens for Siraitia grosvenorii Extract in Rodents
| Compound | Animal Model | Dosage | Administration Route | Duration | Observed Effects | Reference |
| Siraitia grosvenorii Fruit Extract | Mice | 100, 200, 400 mg/kg/day | Oral Gavage | 28 days | Anti-fatigue effects | [8] |
| Mogrosides Extract | Diabetic Mice | 100, 300, 500 mg/kg | Oral Gavage | 4 weeks | Decreased serum glucose and lipids | [1] |
| Mogroside-Rich Extract | Obese Mice | 300, 600 mg/kg | Oral Gavage | 18 weeks | Reduced body weight gain and fat mass | [2] |
| Mogroside V | Nude Mice (Pancreatic Cancer Xenograft) | 2, 10, 30 mg/kg | Intravenous Injection | Not specified | Inhibited tumor growth | [9] |
Note: These dosages are for extracts and purified mogrosides, not specifically for this compound. They should be used as a starting point for designing dose-finding studies.
Signaling Pathways & Visualizations
While the specific signaling pathways modulated by this compound are not well-elucidated, studies on the related compound, syringic acid, and mogrosides suggest potential involvement in anti-inflammatory and metabolic pathways.
Proposed Anti-Inflammatory Signaling Pathway
Based on studies of similar phenolic acids, this compound may exert anti-inflammatory effects by modulating the NF-κB and JAK-STAT signaling pathways.[10]
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mogroside-Rich Extract From Siraitia grosvenorii Fruits Ameliorates High-Fat Diet-Induced Obesity Associated With the Modulation of Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. foodstandards.gov.au [foodstandards.gov.au]
- 8. Effects of Siraitia grosvenorii Fruits Extracts on Physical Fatigue in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Siraitic Acid B Synthesis
Welcome to the technical support center for Siraitic acid B synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound and its precursors.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes for this compound synthesis?
A1: There are two main approaches for the synthesis of this compound and other mogrosides:
-
Biosynthesis: This route uses genetically engineered microorganisms, typically Saccharomyces cerevisiae (yeast), to produce mogrol, the aglycone of this compound, followed by enzymatic glycosylation.[1][2] This is the more common and scalable approach.
-
Chemical Synthesis: This involves the multi-step total synthesis of the mogrol backbone from simpler chemical precursors, followed by chemical glycosylation. This route is often complex and characterized by low overall yields.
Q2: Why is my overall yield of biosynthetically produced mogrol so low?
A2: Low titers of mogrol in engineered yeast are a common issue.[2] Several factors can contribute to this:
-
Inefficient Precursor Supply: The synthesis of mogrol requires a significant flux of precursors from the mevalonate pathway. Competing metabolic pathways, such as sterol biosynthesis, can divert these precursors.[1]
-
Low Enzyme Activity: Key enzymes in the pathway, particularly the P450 enzymes and squalene epoxidase (ERG1), are often rate-limiting steps in the biosynthesis of mogrol in yeast.[1]
-
Suboptimal Fermentation Conditions: Factors such as media composition, pH, temperature, and aeration can significantly impact the productivity of the engineered yeast strain.
Q3: What makes the chemical synthesis of this compound so challenging?
A3: The total chemical synthesis of complex natural products like this compound is inherently difficult due to several factors:
-
Stereochemical Complexity: Mogrol, the core of this compound, has numerous stereocenters. Achieving the correct stereochemistry at each center is a significant challenge and often requires highly specific reagents and conditions.
-
Protecting Group Manipulation: The synthesis involves many steps that require the use of protecting groups to prevent unwanted side reactions.[3] The addition and removal of these groups add to the length of the synthesis and can reduce the overall yield.
-
Low Overall Yield: Due to the large number of sequential steps, even a high yield in each individual step can result in a very low overall yield for the final product.
Q4: I have successfully synthesized mogrol. What are the common problems with the subsequent glycosylation steps?
A4: The multi-step glycosylation of mogrol to produce specific mogrosides like this compound is a major hurdle. The primary challenges are:
-
Inefficient and Uncontrollable Glycosylation: Achieving the desired number and placement of glucose units is difficult. This can lead to a mixture of different mogrosides, making purification challenging.[4]
-
Lack of Regioselectivity: Enzymes or chemical methods may not add the sugar moieties to the correct positions on the mogrol backbone, resulting in undesired isomers.
-
Low Conversion Rates: The enzymatic conversion of one mogroside to the next in the pathway can be inefficient, leading to an accumulation of intermediate mogrosides and a low yield of the final desired product.[4]
Troubleshooting Guides
Section 1: Biosynthesis of Mogrol in Yeast
| Issue | Potential Cause | Troubleshooting Steps |
| Low Mogrol Titer | Competing metabolic pathways (e.g., sterol synthesis) are consuming precursors. | 1. Use CRISPRi to down-regulate the expression of genes in competing pathways, such as those in the sterol synthesis pathway.[1] 2. Overexpress key enzymes in the mogrol synthesis pathway to increase metabolic flux towards your product. |
| Low activity of key enzymes (e.g., P450s, squalene epoxidase). | 1. Co-express cytochrome P450 reductases (CPRs) from various sources to find a suitable partner for your P450 enzyme.[2] 2. Use enzyme engineering techniques to improve the catalytic efficiency of rate-limiting enzymes. | |
| Suboptimal fermentation conditions. | 1. Optimize media components, including carbon and nitrogen sources. 2. Perform a design of experiments (DoE) to systematically optimize pH, temperature, and aeration. | |
| Accumulation of Intermediates | A specific enzymatic step is a bottleneck. | 1. Identify the accumulating intermediate using LC-MS or HPLC. 2. Overexpress the enzyme responsible for the downstream conversion of the intermediate. 3. Investigate potential feedback inhibition by downstream products. |
Section 2: Chemical Synthesis of Mogrol
| Issue | Potential Cause | Troubleshooting Steps |
| Incorrect Stereochemistry | Non-stereoselective reaction conditions. | 1. Employ chiral catalysts or auxiliaries to control stereochemistry. 2. Carefully control reaction temperature, as this can influence stereoselectivity. 3. Consider alternative synthetic routes that establish the desired stereocenters more reliably. |
| Low Yield in a Specific Step | Inefficient reaction, side reactions, or product degradation. | 1. Optimize reaction conditions (temperature, solvent, concentration, reaction time). 2. Ensure all reagents are pure and anhydrous if the reaction is moisture-sensitive. 3. Analyze the crude product to identify major byproducts and adjust the reaction to minimize their formation. |
| Difficulty Removing a Protecting Group | The protecting group is too stable under the deprotection conditions. | 1. Switch to a more labile protecting group in your synthetic strategy. 2. Increase the severity of the deprotection conditions (e.g., higher temperature, stronger acid/base), but monitor for degradation of the product. |
| Unwanted Deprotection | A protecting group is being removed during a reaction step. | 1. Choose a more robust protecting group that is stable to the reaction conditions. 2. Employ orthogonal protecting groups that can be removed selectively under different conditions.[3] |
Section 3: Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities | Similar polarity of the desired product and impurities. | 1. Optimize the mobile phase composition in your chromatography method. 2. Try a different stationary phase with a different selectivity. 3. For mogrosides, consider specialized purification techniques like those using boronic acid-functionalized silica gel.[5] |
| Product Precipitation | Low solubility of the product in the purification solvent. | 1. Screen a range of solvents to find one with better solubility for your compound. 2. Adjust the pH of the solution, as this can affect the solubility of acidic or basic compounds. |
| Low Recovery from Chromatography | Irreversible adsorption of the product to the stationary phase. | 1. Add a modifier to the mobile phase (e.g., a small amount of acid or base). 2. Consider a different purification technique, such as crystallization or extraction. |
Experimental Protocols
Key Experiment: Enzymatic Glycosylation of Mogrol
This protocol provides a general framework for the in-vitro enzymatic glycosylation of mogrol using UDP-glycosyltransferases (UGTs).
Materials:
-
Mogrol
-
UDP-glucose (UDPG)
-
Purified UGT enzymes (e.g., UGTMG1, UGTMS1-M7, UGTMS2 as described in the literature)[4]
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., methanol)
-
HPLC for analysis
Procedure:
-
Prepare a stock solution of mogrol in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the reaction buffer, UDPG, and the purified UGT enzyme(s).
-
Initiate the reaction by adding the mogrol stock solution. The final concentration of reactants should be optimized for your specific enzymes.
-
Incubate the reaction at the optimal temperature for the enzyme(s) (e.g., 45°C) for a set period (e.g., 1-24 hours).[4]
-
Stop the reaction by adding an equal volume of quenching solution (e.g., methanol).
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to determine the conversion of mogrol and the formation of glycosylated products.
Visualizations
Caption: Overview of Biosynthetic vs. Chemical Synthesis Routes.
Caption: Decision Tree for Troubleshooting Low Mogrol Yield in Yeast.
Caption: Simplified Enzymatic Glycosylation Pathway of Mogrol.
References
- 1. Frontiers | Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae [frontiersin.org]
- 2. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
"preventing degradation of Siraitic acid B in solution"
Welcome to the Technical Support Center for Siraitic acid B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
This compound is a cucurbitane triterpenoid glycoside, a type of mogroside found in the fruit of Siraitia grosvenorii (monk fruit). It is known for its intense sweetness and potential health benefits. Maintaining its stability in solution is crucial for accurate experimental results, ensuring its efficacy in drug development, and preserving its desired properties in various formulations. Degradation can lead to a loss of sweetness, altered biological activity, and the formation of unknown impurities.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
The primary factors that can influence the stability of this compound in solution include:
-
pH: Extreme acidic or alkaline conditions can lead to hydrolysis of the glycosidic bonds.
-
Temperature: Elevated temperatures can accelerate degradation reactions. However, mogrosides are noted to have good thermal stability.
-
Light: Prolonged exposure to UV or direct sunlight may induce degradation, a common issue for many natural compounds.
-
Enzymatic Activity: The presence of certain enzymes, such as β-glucosidase, can catalyze the hydrolysis of the glycosidic linkages.
Q3: What is the main degradation pathway for this compound?
The principal degradation pathway for this compound, like other mogrosides, is deglycosylation. This involves the cleavage of the glycosidic bonds, resulting in the sequential loss of glucose units from the mogrol backbone. This process can be initiated by acid or base catalysis, or by enzymatic hydrolysis.
Q4: What are the recommended storage conditions for this compound solutions to minimize degradation?
To minimize degradation, it is recommended to store this compound solutions under the following conditions:
-
Temperature: Store at refrigerated temperatures (2-8 °C) for short-term storage and frozen (≤ -20 °C) for long-term storage.
-
pH: Maintain the solution pH in the range of 3 to 7, as mogrosides have been shown to be most stable in this range.
-
Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of sweetness in the solution. | Degradation of this compound, likely through deglycosylation, as the number of glucose units affects sweetness. | Verify the pH of the solution and adjust to a neutral or slightly acidic range (pH 3-7). Ensure the solution has been stored protected from light and at the recommended temperature. Consider preparing fresh solutions more frequently. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products (e.g., mogrosides with fewer glucose units). Review the storage conditions and handling procedures to identify potential causes of degradation. |
| Precipitation or cloudiness in the solution. | Poor solubility or degradation leading to less soluble products. | Ensure the solvent system is appropriate for the concentration of this compound. Check for changes in pH that might affect solubility. If degradation is suspected, analyze the precipitate and the supernatant separately. |
| Inconsistent results in biological assays. | Degradation of the active compound leading to variable concentrations. | Implement a strict protocol for solution preparation and storage. Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution. Use freshly prepared solutions for critical experiments. |
Quantitative Data Summary
While specific kinetic data for the degradation of this compound is not extensively available in public literature, the following table summarizes the expected stability based on studies of the closely related and abundant Mogroside V. Researchers are strongly encouraged to perform their own stability studies for their specific solution and storage conditions.
Table 1: Qualitative Stability of Mogroside V (as a proxy for this compound) under Various Conditions
| Condition | Parameter | Observation | Recommendation |
| pH | 1-2 | Potential for slow acid-catalyzed hydrolysis. | Avoid prolonged storage at very low pH. |
| 3-7 | Generally stable.[1] | Optimal pH range for storage and experiments. | |
| 8-10 | Increased potential for base-catalyzed hydrolysis. | Buffer solutions to maintain pH below 8 if possible. | |
| >10 | Likely rapid degradation. | Avoid highly alkaline conditions. | |
| Temperature | -20 °C | High stability. | Recommended for long-term storage. |
| 4 °C | Good stability for short to medium-term storage. | Suitable for working solutions. | |
| Room Temp (~25 °C) | Gradual degradation may occur over time. | Limit exposure to room temperature. | |
| 40 °C and above | Accelerated degradation.[1] | Avoid exposure to high temperatures. | |
| Light | Dark | Stable. | Store solutions in light-protected containers. |
| Ambient Light | Potential for slow degradation. | Minimize exposure to ambient light. | |
| UV Light | Likely to cause significant degradation. | Avoid exposure to direct sunlight or UV sources. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80 °C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) for an extended period (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection at ~203-210 nm).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound.
-
Protocol 2: HPLC Method for Stability Analysis
-
Chromatographic System: HPLC with a UV or Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-10 min: 10-30% B
-
10-25 min: 30-70% B
-
25-30 min: 70-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 203 nm.[1]
-
Injection Volume: 10 µL.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Syringic Acid Experimental Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Syringic Acid (SA).
Frequently Asked Questions (FAQs)
Q1: What is Syringic Acid and what are its primary biological activities?
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is a naturally occurring phenolic compound found in a variety of plants, fruits, and beverages, including grapes, olives, honey, and red wine.[1][2] It is known for a wide range of physiological functions, including antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective properties.[1][3] The antioxidant activity of syringic acid is attributed to the two methoxy groups at positions 3 and 5 of its aromatic ring, which enhances its ability to scavenge reactive oxygen species (ROS).[2]
Q2: What are the known signaling pathways modulated by Syringic Acid?
Syringic acid has been shown to modulate several key signaling pathways, making it a compound of interest for therapeutic development. These pathways include:
-
NF-κB Signaling Pathway: SA can regulate the nuclear factor-kappa B (NF-κB) pathway, which is crucial in the expression of pro-inflammatory genes. It has been shown to inhibit the activation of NF-κB and downregulate upstream signaling components like TLR4, MyD88, and TRAF6.[4][5]
-
JAK-STAT Signaling Pathway: Syringic acid has demonstrated an anti-inflammatory effect by modulating the JAK-STAT signaling pathway.[6]
-
AKT/mTOR Signaling Pathway: In the context of cancer, syringic acid has been found to suppress cancer cell proliferation and induce apoptosis by upregulating the mTOR via the AKT signaling pathway.[1][7]
-
Nrf2-Keap Signaling Pathway: The antioxidant effects of syringic acid are mediated through the modulation of the Nrf2-Keap signaling pathway, which helps in restoring the endogenous antioxidant system.[6]
-
MAPK Signaling Pathway: Syringic acid has been observed to inhibit apoptosis in cardiomyocytes by downregulating the p38MAPK and JNK signaling pathways.[4]
Q3: What is the solubility and stability of Syringic Acid in common laboratory solvents?
The solubility of syringic acid is dependent on the solvent and temperature. It generally shows higher solubility in organic solvents compared to water.[8] Studies have shown that its solubility increases with rising temperature in solvents such as methanol, ethanol, 2-propanol, and ethyl acetate, with the highest solubility observed in methanol.[9] For experimental purposes, it is crucial to determine the optimal solvent and concentration to ensure syringic acid remains in solution throughout the experiment.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent dissolution of Syringic Acid.
-
Solution: Ensure complete dissolution of syringic acid in the chosen solvent before adding it to the experimental system. The use of a vortex mixer or sonicator can aid in dissolution. Prepare fresh solutions for each experiment to avoid precipitation over time.
-
-
Possible Cause: Degradation of Syringic Acid.
-
Solution: Store the stock solution of syringic acid at an appropriate temperature (e.g., -20°C) and protect it from light. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Cellular health and passage number.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Issue 2: Unexpected or no cellular response to Syringic Acid treatment.
-
Possible Cause: Incorrect concentration.
-
Possible Cause: Insufficient treatment duration.
-
Solution: Optimize the incubation time with syringic acid. Some effects may be observed after a few hours, while others may require 24 hours or longer.[7]
-
-
Possible Cause: Cell line resistance.
-
Solution: Different cell lines can exhibit varying sensitivity to syringic acid. Consider using a different cell line or a positive control known to elicit the desired response.
-
Issue 3: Difficulty in interpreting antioxidant assay results.
-
Possible Cause: Inappropriate assay selection.
-
Solution: Different antioxidant assays measure different mechanisms (e.g., radical scavenging, metal chelation). Select an assay that is relevant to the biological system being studied. The DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to assess the free radical scavenging activity of phenolic compounds like syringic acid.[11]
-
-
Possible Cause: Lack of appropriate controls.
-
Solution: Always include a positive control (e.g., ascorbic acid, Trolox) and a negative control (vehicle) in your experimental setup. This will help validate the assay and provide a benchmark for the activity of syringic acid.
-
Experimental Protocols & Data
Quantitative Data Summary
| Assay Type | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |
| Cytotoxicity (MTT Assay) | AGS (gastric cancer) | 5-40 µg/mL | Dose-dependent inhibition of cell proliferation. | [3] |
| Anti-inflammatory | In vitro | IC50: 49.38±0.56 µg/mL | Inhibition of protein denaturation. | [10] |
| Anti-inflammatory | In vitro | IC50: 53.73±0.27 µg/mL | Inhibition of proteinase activity. | [10] |
| Membrane stabilization | In vitro | IC50: 57.13±0.24 µg/mL | Inhibition of heat-induced hemolysis. | [10] |
| Antioxidant (LOX inhibition) | In vitro | IC50: 0.009 mM | Inhibition of lipoxygenase. | [12] |
| In vivo anti-inflammatory | Male Wistar rats | 25, 50, 75 mg/kg | Reduction of inflammatory markers. | [6] |
| In vivo antidiabetic | Male Wistar rats | 50 mg/kg | Normalization of hyperglycemia. | [13] |
| In vivo antioxidant | Male Sprague-Dawley rats | 50 mg/kg | Protective effect against acute pancreatitis. | [14] |
Key Experimental Methodologies
Cell Viability Assay (MTT Assay)
-
Seed cells (e.g., 1 × 10^4 cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of syringic acid (e.g., 5-40 µg/mL) and incubate for the desired duration (e.g., 24 hours).[3]
-
Add MTT solution (10 µL) to each well and incubate for 4 hours in a CO2 incubator.[3]
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage relative to untreated control cells.[3]
Positive Control: A known cytotoxic agent for the specific cell line. Negative Control: Vehicle (the solvent used to dissolve syringic acid) treated cells.
Visualizations
Caption: Signaling pathways modulated by Syringic Acid.
Caption: General experimental workflow and troubleshooting logic.
References
- 1. Frontiers | Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells [frontiersin.org]
- 2. Syringic acid demonstrates better anti-apoptotic, anti-inflammatory and antioxidative effects than ascorbic acid via maintenance of the endogenous antioxidants and downregulation of pro-inflammatory and apoptotic markers in DMN-induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ffhdj.com [ffhdj.com]
- 5. Frontiers | Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions [frontiersin.org]
- 6. Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. path.web.ua.pt [path.web.ua.pt]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of Syringic Acid and Erucic Acid on the Antioxidant Properties of Natural Rubber: Experimental and Molecular Simulation Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant Activity of Syringic Acid Prevents Oxidative Stress in l-arginine–Induced Acute Pancreatitis: An Experimental Study on Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Siraitic Acid B Purification Techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Siraitic acid B purification protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound after Extraction | Incomplete cell lysis during extraction. | Ensure the plant material is finely ground. Consider using ultrasound-assisted or microwave-assisted extraction to improve cell wall disruption.[1] |
| Inappropriate solvent selection. | This compound is a triterpenoid saponin. Use polar solvents like methanol, ethanol, or a mixture with water for efficient extraction.[2] | |
| Degradation of this compound during extraction. | Avoid prolonged exposure to high temperatures. If using heat, ensure it is controlled and for the shortest duration necessary. | |
| Poor Separation in Column Chromatography | Incorrect stationary phase. | For normal-phase chromatography, silica gel or alumina are common choices. For reversed-phase, C18-bonded silica is suitable.[3] |
| Inappropriate mobile phase polarity. | Optimize the solvent system. For normal-phase, a gradient of increasing polarity (e.g., from a non-polar solvent like hexane to a more polar solvent like ethyl acetate or methanol) is often effective. For reversed-phase, a gradient of decreasing polarity (e.g., from water to acetonitrile or methanol) is used. | |
| Column overloading. | The amount of crude extract loaded should not exceed the binding capacity of the column. A general guideline is a ratio of 1:20 to 1:100 of sample to stationary phase by weight. | |
| Peak Tailing in HPLC | Secondary interactions with the stationary phase. | For basic compounds, interactions with residual silanol groups on the silica support can cause tailing.[4][5] Adding a small amount of an acid, like 0.1% formic acid, to the mobile phase can protonate the silanols and reduce these interactions.[6][7] |
| Column overload. | Dilute the sample or inject a smaller volume. If the problem persists, consider a column with a higher loading capacity.[4] | |
| Dead volume in the HPLC system. | Ensure all fittings and tubing are properly connected and have minimal length and internal diameter to reduce extra-column band broadening.[4] | |
| Co-elution of Impurities | Similar polarity of this compound and impurities. | Mogrosides with minor structural differences are common impurities.[3] Fine-tune the gradient elution in HPLC. A slower, more shallow gradient can improve the resolution of closely eluting compounds.[7] |
| Inadequate column chemistry. | Experiment with different stationary phases (e.g., phenyl-hexyl instead of C18) that may offer different selectivity for the target compound and its impurities. | |
| Difficulty in Crystallization | Inappropriate solvent system. | The ideal solvent should dissolve the compound when hot but have low solubility when cold. Experiment with solvent mixtures, such as methanol/water or ethanol/water, to find the optimal conditions for crystallization.[8] |
| Presence of impurities inhibiting crystal formation. | Ensure the sample is of high purity (>95%) before attempting crystallization. Additional chromatographic steps may be necessary. | |
| Supersaturation not achieved correctly. | Slow cooling of the saturated solution is crucial. Seeding with a small crystal of pure this compound can initiate crystallization. |
Frequently Asked Questions (FAQs)
1. What is the best initial extraction method for this compound from Siraitia grosvenorii?
A common and effective method is solvent extraction using a polar solvent. Methanol or an 80:20 methanol/water mixture is often used for ultrasound-assisted extraction to achieve good yields.[7] Hot water extraction is another viable, though potentially less efficient, option.
2. Which type of column chromatography is more suitable for the initial cleanup of the crude extract?
For a crude extract, normal-phase column chromatography on silica gel is a robust method for initial fractionation. A step or gradient elution with solvents of increasing polarity (e.g., starting with a hexane/ethyl acetate mixture and gradually increasing the proportion of ethyl acetate and then methanol) can effectively separate major classes of compounds. Macroporous resins can also be used for enrichment of mogrosides.[9][10]
3. What are the typical mobile phases for preparative HPLC purification of this compound?
Reversed-phase HPLC is commonly used for the final purification of mogrosides. A typical mobile phase consists of a gradient of acetonitrile and water, often with the addition of a small amount of formic acid (e.g., 0.1%) to improve peak shape.[6][7] An example gradient could be starting with a lower concentration of acetonitrile and gradually increasing it over the run.
4. How can I confirm the identity and purity of my purified this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is the standard method for purity assessment. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) are essential.
5. What are the common impurities I should expect during this compound purification?
The most common impurities are other structurally similar mogrosides, such as mogroside V and its isomers, as well as flavonoids and other triterpenoid saponins present in the plant extract.[3]
Experimental Protocols
Protocol for Extraction of this compound
This protocol describes a general method for the extraction of this compound from dried Siraitia grosvenorii fruit.
-
Preparation of Plant Material: Grind the dried fruit of Siraitia grosvenorii into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Alternatively, perform ultrasound-assisted extraction with the same solvent system for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol for Column Chromatography Purification
This protocol outlines a general procedure for the initial purification of the crude extract using silica gel column chromatography.
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, then methanol).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Fraction Pooling:
-
Combine the fractions containing this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain a partially purified extract.
-
Protocol for Preparative HPLC Purification
This protocol provides a general method for the final purification of this compound using preparative reversed-phase HPLC.
-
System Preparation:
-
Use a C18 preparative HPLC column.
-
Equilibrate the column with the initial mobile phase composition. A common mobile phase is a mixture of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
-
Sample Preparation:
-
Dissolve the partially purified extract in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient might be:
-
0-5 min: 10-26% B
-
5-15 min: 26% B
-
15-25 min: 26-33% B
-
25-30 min: 33-80% B
-
30-35 min: 80-10% B (return to initial conditions)
-
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.
-
Detection: UV detection at a suitable wavelength (e.g., 203 nm) or Evaporative Light Scattering Detector (ELSD).
-
-
Fraction Collection:
-
Collect the fraction corresponding to the this compound peak.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. iomcworld.com [iomcworld.com]
- 3. foodstandards.gov.au [foodstandards.gov.au]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. fda.gov [fda.gov]
"troubleshooting unexpected results with Siraitic acid B"
Disclaimer: Siraitic acid B is a compound with limited publicly available research. This guide is based on general principles for troubleshooting experiments with natural products, particularly triterpenoid saponins, and may not be specific to the unique properties of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in my cell culture medium. What should I do?
A1: Poor aqueous solubility is a common issue with triterpenoid saponins. Here are a few steps you can take:
-
Use a co-solvent: First, dissolve the this compound in a small amount of a biocompatible solvent like DMSO. You can then add this stock solution to your cell culture medium. Ensure the final concentration of the co-solvent is low (typically <0.5%) to avoid solvent-induced toxicity to your cells.
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.
-
Warming: Briefly warming the solution may also aid in dissolving the compound. However, be cautious as excessive heat can degrade the compound.
Q2: I'm observing unexpected cytotoxicity at concentrations where I expect to see a specific biological effect. What could be the cause?
A2: Unexpected cytotoxicity can stem from several factors:
-
Compound Purity: Ensure the purity of your this compound. Impurities from the extraction and purification process can have their own cytotoxic effects.
-
Solvent Toxicity: As mentioned above, high concentrations of solvents like DMSO can be toxic to cells. Always run a vehicle control (medium with the same concentration of solvent) to rule this out.
-
Off-Target Effects: Natural products can sometimes have off-target effects that lead to cytotoxicity. It may be beneficial to test your compound on a different cell line to see if the effect is cell-type specific.
-
Assay Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, XTT). Consider using an alternative method to measure cell viability, such as trypan blue exclusion or a real-time cell analysis system.
Q3: I am not seeing any effect of this compound in my assay, even at high concentrations. What should I check?
A3: A lack of bioactivity can be due to several reasons:
-
Compound Degradation: Natural products can be sensitive to light, temperature, and pH.[1] Store your stock solutions in the dark at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. The stability of compounds in cell culture media over the course of your experiment should also be considered, as some compounds can degrade in the presence of media components or due to environmental conditions in the incubator.[2][3][4]
-
Incorrect Concentration: Double-check your calculations and dilutions.
-
Cell Line and Target Expression: The cellular target of this compound may not be present or may be expressed at very low levels in your chosen cell line.
-
Experimental Duration: The time course of your experiment may not be optimal to observe the desired effect. Consider performing a time-course experiment to identify the optimal treatment duration.
Troubleshooting Guides
Table 1: Troubleshooting Poor Solubility of this compound
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms when adding stock solution to media. | The compound is crashing out of solution due to poor aqueous solubility. | Decrease the final concentration of this compound. Increase the volume of media the stock solution is added to. Prepare a fresh, more dilute stock solution in your co-solvent. |
| The compound appears to be in suspension rather than dissolved. | Incomplete dissolution. | Use gentle sonication or vortexing. Briefly warm the solution (be cautious of degradation). |
| Inconsistent results between experiments. | Variability in the preparation of the working solution. | Standardize the protocol for dissolving and diluting the compound. Ensure the stock solution is homogenous before each use. |
Table 2: Troubleshooting Unexpected Assay Results
| Problem | Possible Cause | Suggested Solution |
| High background signal in a colorimetric/fluorometric assay. | The compound itself may be colored or fluorescent, interfering with the assay readout. | Run a control with the compound in cell-free media to measure its intrinsic signal and subtract this from your experimental values. |
| Results are not reproducible. | Compound instability, inconsistent cell seeding density, or variations in treatment conditions. | Prepare fresh working solutions for each experiment. Ensure consistent cell seeding and treatment protocols. Monitor incubator conditions (temperature, CO2, humidity). |
| Bell-shaped dose-response curve. | At high concentrations, the compound may be aggregating, leading to reduced bioavailability or altered activity. | Visually inspect your treatment wells for any signs of precipitation. Consider using a different solvent or adding a non-ionic surfactant (with appropriate controls) to prevent aggregation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of powdered this compound in a sterile microcentrifuge tube.
-
Add the required volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, or until formazan crystals are visible.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
References
Validation & Comparative
A Comparative Guide to the Biological Effects of Syringic Acid and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Syringic Acid, a naturally occurring phenolic compound, with two other bioactive molecules: Asiatic Acid and Retigeric Acid B. The following sections detail their comparative efficacy in anti-cancer and anti-inflammatory applications, supported by experimental data. Detailed methodologies for the cited experiments and visualizations of key signaling pathways are also provided to facilitate a comprehensive understanding of their mechanisms of action.
Comparative Analysis of Biological Effects
The therapeutic potential of Syringic Acid, Asiatic Acid, and Retigeric Acid B has been evaluated in various in vitro and in vivo models. This section summarizes their performance in key biological assays.
Anti-Cancer Activity
The cytotoxic effects of these compounds have been assessed against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.
Table 1: Comparative IC50 Values of Syringic Acid, Asiatic Acid, and Retigeric Acid B in Various Cancer Cell Lines.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Syringic Acid | Gastric Cancer (AGS) | 30 µg/mL | [1] |
| Oral Squamous Carcinoma (SCC131) | 25 µM | [2] | |
| Colorectal Cancer (SW-480) | Not explicitly stated, but showed dose-dependent inhibition | [3] | |
| Asiatic Acid | Non-Small Cell Lung Cancer (A549) | 64.52 ± 2.49 µM | [4][5] |
| Non-Small Cell Lung Cancer (H1975) | 36.55 ± 0.86 µM | [4][5] | |
| Ovarian Cancer (SKOV3 & OVCAR-3) | ~40 µg/mL | [6] | |
| Cisplatin-Resistant Nasopharyngeal Carcinoma (cisNPC-039 & cisNPC-BM) | Significant viability reduction at 50 & 75 µM | [7] | |
| Retigeric Acid B | Prostate Cancer (PC-3) | Dose-dependent inhibition | |
| Human Malignant Melanoma (HTB66 & HTB68) | Dose-dependent anti-mitogenic effect |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and measurement techniques.
Anti-inflammatory Activity
Table 2: Comparative Anti-inflammatory Effects of Syringic Acid and Asiatic Acid.
| Compound | Inflammatory Mediator | Model System | Effect | Reference |
| Syringic Acid | TNF-α | DMN-induced hepatotoxicity in rats | Significant reduction | |
| IL-1β | DMN-induced hepatotoxicity in rats | Significant reduction | ||
| IL-6 | MCEL-induced inflammation in rats | Significant decrease | [8] | |
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Significant downregulation of iNOS | ||
| COX-2 | LPS-stimulated RAW 264.7 macrophages | Suppression | [9] | |
| Asiatic Acid | TNF-α | LPS-stimulated BV2 microglia | Reduced expression and secretion | [10] |
| IL-1β | LPS-stimulated BV2 microglia | Reduced expression and secretion | [10] | |
| IL-6 | LPS-stimulated BV2 microglia | Reduced expression and secretion | [10] | |
| Nitric Oxide (NO) | LPS-stimulated BV2 microglia | Attenuated production | [10] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Syringic Acid, Asiatic Acid, or Retigeric Acid B) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells and treat with the test compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add propidium iodide staining solution to the cells.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Nitric Oxide Measurement (Griess Assay)
This colorimetric assay measures the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for a specified time to allow for the colorimetric reaction to occur.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by Syringic Acid and Asiatic Acid. These diagrams were generated using the Graphviz (DOT language).
Caption: Syringic Acid Signaling Pathways
Caption: Asiatic Acid Signaling Pathways
Caption: Retigeric Acid B Anti-cancer Mechanism
References
- 1. Retinoic acid enhances the production of IL-10 while reducing the synthesis of IL-12 and TNF-alpha from LPS-stimulated monocytes/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Bifunctional Peptide Inhibitors Suppress Interleukin-6 Proliferation and Ameliorates Murine Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of retinoic acid on immunoglobulin synthesis: role of interleukin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by all-trans-retinoic acid of tumor necrosis factor and nitric oxide production by peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COX-2-Specific inhibitors--the emergence of a new class of analgesic and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyphenols Extracted from Shanxi-Aged Vinegar Inhibit Inflammation in LPS-Induced RAW264.7 Macrophages and ICR Mice via the Suppression of MAPK/NF-κB Pathway Activation [mdpi.com]
- 8. Boric acid inhibits LPS-induced TNF-alpha formation through a thiol-dependent mechanism in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Mogroside V and Siraitic Acid B
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside V, the principal sweet component of the monk fruit (Siraitia grosvenorii), has garnered significant scientific interest for its diverse pharmacological activities. In contrast, Siraitic acid B, a cucurbitane triterpenoid isolated from the root of the same plant, remains largely uncharacterized in scientific literature. This guide provides a comprehensive overview of the experimentally determined biological activities of mogroside V and highlights the current knowledge gap concerning this compound, thereby offering a comparative perspective on these two natural compounds.
Mogroside V: A Profile of Diverse Bioactivity
Mogroside V has been extensively studied for its potential therapeutic applications, demonstrating anti-inflammatory, antioxidant, and anticancer properties, among others. These activities are attributed to its modulation of various cellular signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activities of mogroside V. Data for this compound is not available in the current body of scientific literature.
Table 1: Anti-inflammatory Activity of Mogroside V
| Assay | Cell Line/Model | Treatment | Result |
| Lipopolysaccharide (LPS)-induced inflammation | BV-2 microglia | Pre-treatment with Mogroside V (6.25, 12.5, 25 µM) | Dose-dependent reduction in iNOS, COX-2, and HMGB1 protein expression[1] |
| Ovalbumin (OVA)-induced pulmonary inflammation | Mouse model | 50 mg/kg mogroside V | Reduction in IgE, TNF-α, and IL-5 levels[2] |
Table 2: Antioxidant Activity of Mogroside V
| Assay | Method | Result (EC50) |
| Hydroxyl radical scavenging | Chemiluminescence | 48.44 µg/ml[3] |
| Superoxide anion scavenging | Chemiluminescence | > 11-oxo-mogroside V (EC50 = 4.79 µg/ml)[3] |
| Hydrogen peroxide scavenging | Chemiluminescence | > 11-oxo-mogroside V (EC50 = 16.52 µg/ml)[3] |
Table 3: Cytotoxic Activity of Mogroside V
| Cell Line | Cancer Type | IC50 |
| PANC-1 | Pancreatic Cancer | Concentration and time-dependent reduction in proliferation[4] |
| Various cancer cell lines | Pancreatic, and others | Dose- and time-dependent inhibition of proliferation[5] |
This compound: An Unexplored Frontier
This compound is a cucurbitane triterpenoid that has been isolated from the root of Siraitia grosvenorii. Despite its structural classification within a group of compounds known for their diverse biological activities, there is a significant lack of published research on the specific pharmacological effects of this compound. Consequently, no quantitative data on its anti-inflammatory, antioxidant, or cytotoxic activities are currently available for comparison with mogroside V.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess the activities of mogroside V.
Anti-inflammatory Activity Assessment
-
LPS-Induced Neuroinflammation in BV-2 Cells: BV-2 microglial cells were pre-treated with varying concentrations of mogroside V (0, 6.25, 12.5, and 25 µM) for 2 hours. Following this, the cells were stimulated with lipopolysaccharide (LPS) at a concentration of 0.5 µg/mL for an additional 18 hours. The expression levels of inflammatory proteins such as iNOS, COX-2, and HMGB1 were then analyzed using Western blot to determine the anti-inflammatory effect of mogroside V[1].
Antioxidant Activity Assessment
-
Reactive Oxygen Species (ROS) Scavenging Activity: The antioxidant activity of mogroside V was evaluated using a chemiluminescence (CL) method. The assay measured the inhibitory effects of mogroside V on various reactive oxygen species, including superoxide anions (O2-), hydrogen peroxide (H2O2), and hydroxyl radicals (·OH). The concentration at which 50% of the chemiluminescence intensity is inhibited (EC50) was calculated to quantify the scavenging activity[3].
Cytotoxicity Assessment
-
MTT Assay for Cell Proliferation: Human pancreatic cancer cells (PANC-1) were seeded in 96-well plates. The cells were then incubated with a range of mogroside V concentrations (from 0 µmol/L to 250 µmol/L) for specified time periods. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to measure cell proliferation and viability. The absorbance at 490 nm was read using an ELISA reader to determine the cytotoxic effects of mogroside V[4][5].
Signaling Pathways and Mechanisms of Action
The therapeutic potential of mogroside V is underscored by its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Mogroside V Signaling Pathways
Mogroside V has been shown to exert its biological effects through the regulation of several critical signaling pathways:
-
STAT3 Signaling Pathway: In pancreatic cancer models, mogroside V inhibits the STAT3 signaling pathway, which is crucial for cell growth and proliferation. This inhibition leads to apoptosis and cell cycle arrest in cancer cells[4][5].
-
NF-κB and JAK-STAT Signaling Pathways: In the context of pulmonary inflammation, mogroside V has been found to exert its anti-inflammatory effects by inhibiting the NF-κB and JAK-STAT signaling pathways[2].
-
AMPK Signaling Pathway: Mogroside V activates the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in regulating glucose and lipid metabolism[6].
-
TLR4-MyD88 and AKT/AMPK-Nrf2 Signaling Pathways: In studies on neuroinflammation, mogroside V has been shown to inhibit the TLR4-MyD88 pathway while activating the AKT/AMPK-Nrf2 signaling pathway, contributing to its neuroprotective effects[1].
-
EGFR/p38/JNK Pathway: Mogroside V has been found to alleviate oxidative aging by down-regulating the EGFR/p38/JNK pathway[7].
The following diagram illustrates the inhibitory effect of mogroside V on the STAT3 signaling pathway in pancreatic cancer cells.
This compound Signaling Pathways
Currently, there is no available information in the scientific literature regarding the signaling pathways modulated by this compound.
Conclusion
The available scientific evidence robustly supports the diverse biological activities of mogroside V, positioning it as a compound of significant interest for further research and potential therapeutic development. Its mechanisms of action, involving the modulation of key signaling pathways such as STAT3, NF-κB, and AMPK, are increasingly well-understood.
In stark contrast, this compound remains a largely enigmatic compound. While its chemical structure as a cucurbitane triterpenoid suggests potential bioactivity, the absence of experimental data precludes any meaningful comparison with mogroside V. This significant knowledge gap underscores the need for future research to isolate and characterize this compound and to evaluate its pharmacological properties. Such studies would be invaluable in determining whether this compound shares any of the therapeutic potential observed in its well-studied counterpart, mogroside V, and could potentially unveil novel bioactive compounds from Siraitia grosvenorii.
References
- 1. ffhdj.com [ffhdj.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In vitro and in vivo anticancer effects of syringic acid on colorectal cancer: Possible mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syringic acid demonstrates better anti-apoptotic, anti-inflammatory and antioxidative effects than ascorbic acid via maintenance of the endogenous antioxidants and downregulation of pro-inflammatory and apoptotic markers in DMN-induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Siraitic acid B and other notable cucurbitane triterpenoids. This document compiles available experimental data on their biological activities, outlines detailed experimental protocols, and visualizes key signaling pathways to facilitate further research and development in this promising class of natural compounds.
Cucurbitane triterpenoids, a class of tetracyclic triterpenes, are widely distributed in the plant kingdom, particularly in the Cucurbitaceae family. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound, a key aglycone of the sweet mogrosides found in Siraitia grosvenorii (monk fruit), stands as a central molecule in this class. This guide provides a comparative overview of the biological performance of this compound and related cucurbitane triterpenoids, supported by experimental data.
Comparative Biological Activity of Cucurbitane Triterpenoids
The following tables summarize the reported biological activities of various cucurbitane triterpenoids, with a focus on their anti-inflammatory, anti-cancer, and α-glucosidase inhibitory effects. It is important to note that while extensive data exists for many cucurbitane triterpenoids isolated from Momordica charantia (bitter melon), specific bioactivity data for purified this compound is limited in the currently available literature. The data presented largely pertains to its glycosidic forms, the mogrosides, or other related cucurbitane structures.
Anti-Inflammatory Activity
The anti-inflammatory potential of cucurbitane triterpenoids is a key area of investigation. The data below showcases the inhibitory concentrations (IC₅₀) of various compounds against the production of pro-inflammatory cytokines and mediators.
| Compound | Source | Assay | Target | IC₅₀ (µM) | Reference |
| Compound 12 | Momordica charantia | IL-6 Production Inhibition | LPS-stimulated BMDCs | 0.028 | [1] |
| Compound 4 | Momordica charantia | IL-6 Production Inhibition | LPS-stimulated BMDCs | 0.363 | [1] |
| Compound 6 | Momordica charantia | IL-6 Production Inhibition | LPS-stimulated BMDCs | 0.381 | [1] |
| Compound 11 | Momordica charantia | IL-6 Production Inhibition | LPS-stimulated BMDCs | 0.157 | [1] |
| Compound 6 | Momordica charantia | IL-12 p40 Production Inhibition | LPS-stimulated BMDCs | 0.012 | [1] |
| Compound 4 | Momordica charantia | IL-12 p40 Production Inhibition | LPS-stimulated BMDCs | 0.031 | [1] |
| Kuguaovin A-G (1-7) | Momordica charantia | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 15-35 | [2] |
| Ursolic Acid | - | IKKβ Kinase Activity | Cell-free | 69 | [3] |
| Astilbic Acid | Astilbe chinensis | 5-LOX-dependent LTC4 generation | Bone marrow-derived mast cells | 2.1 | [4] |
Note: Lower IC₅₀ values indicate greater potency. Data for this compound is not currently available in the reviewed literature.
Anticancer Activity
The cytotoxic effects of cucurbitane triterpenoids against various cancer cell lines have been extensively studied. The following table summarizes the IC₅₀ values of selected compounds.
| Compound | Source | Cell Line | IC₅₀ (µM) | Reference |
| Xuedanencin G | Hemsleya penxianensis | - | 1.82 | [1] |
| Xuedanencin H | Hemsleya penxianensis | - | 2.45 | [1] |
| Karaviloside III | Momordica charantia | HepG2 (Liver Cancer) | 4.12 ± 0.36 | [5] |
| Karaviloside III | Momordica charantia | Hep3B (Liver Cancer) | 16.68 ± 2.07 | [5] |
| Karaviloside III | Momordica charantia | t-HSC/Cl-6 (Hepatic Stellate Cells) | 3.74 ± 0.13 | [5] |
| Ursolic Acid | - | T47D (Breast Cancer) | 231 µg/ml | [6] |
| Ursolic Acid | - | MCF-7 (Breast Cancer) | 221 µg/ml | [6] |
| Ursolic Acid | - | MDA-MB-231 (Breast Cancer) | 239 µg/ml | [6] |
Note: Lower IC₅₀ values indicate greater cytotoxicity. Data for this compound is not currently available in the reviewed literature.
α-Glucosidase Inhibitory Activity
Inhibition of α-glucosidase is a key mechanism for controlling postprandial hyperglycemia in diabetic patients. Several cucurbitane triterpenoids have shown promising activity in this regard.
| Compound | Source | IC₅₀ (µM) | Reference |
| Compound 2 | Momordica charantia | 28.40 | |
| Compound 5 | Momordica charantia | 45.21 | |
| Compound 7 | Momordica charantia | 55.83 | |
| Compound 8 | Momordica charantia | 63.26 | |
| Compound 9 | Momordica charantia | 33.17 | |
| Acarbose (Positive Control) | - | 87.65 ± 6.51 | |
| Mogroside V | Siraitia grosvenorii | 46.11 (Inhibitory Constant, Ki) | [7] |
Note: Lower IC₅₀ values indicate greater inhibitory activity. Data for this compound is not currently available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of cucurbitane triterpenoids.
Extraction and Isolation of Triterpenoids from Siraitia grosvenorii
A common method for extracting mogrosides, the glycoside precursors of this compound, from Siraitia grosvenorii involves the following steps:
-
Initial Extraction: The dried fruit material is typically extracted with hot water or ethanol. An optimal hot water extraction process involves a material-to-liquid ratio of 1:15 (g/mL), soaking for 30 minutes, followed by three extraction cycles of 60 minutes each.[8] For ethanol extraction, 50% ethanol with a material-to-liquid ratio of 1:20 (g/mL) at 60°C for 100 minutes (repeated three times) has been shown to be effective.[8]
-
Purification: Macroporous resins are often employed for the separation and enrichment of mogrosides from the crude extract. The extract is loaded onto a column packed with a suitable resin, and elution is performed with a stepwise gradient of ethanol-water mixtures.
-
Further Separation: Individual mogrosides can be further purified using techniques like semi-preparative high-performance liquid chromatography (HPLC).
-
Hydrolysis to Aglycone (this compound): To obtain this compound, the purified mogroside (e.g., mogroside V) is subjected to acid hydrolysis to cleave the sugar moieties from the triterpenoid backbone.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other triterpenoids) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
Cucurbitane triterpenoids exert their biological effects by modulating various cellular signaling pathways. A key pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway.
Triterpenoid Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[9] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[9] This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like IL-6 and TNF-α. Many triterpenoids have been shown to inhibit this pathway, often by targeting the IKK complex.[3]
Caption: Triterpenoid Inhibition of the NF-κB Signaling Pathway.
Experimental Workflow for Evaluating Anti-Inflammatory Activity
The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of cucurbitane triterpenoids.
Caption: Workflow for Anti-Inflammatory Activity Assessment.
Conclusion
The available evidence strongly suggests that cucurbitane triterpenoids are a rich source of bioactive compounds with significant therapeutic potential. While numerous studies have highlighted the anti-inflammatory, anti-cancer, and anti-diabetic properties of compounds isolated from Momordica charantia and the mogrosides from Siraitia grosvenorii, there is a clear need for further research to elucidate the specific biological activities of this compound. A direct comparative analysis is currently hampered by the lack of quantitative data for this specific aglycone. Future studies should focus on the isolation and purification of this compound and its systematic evaluation in a range of biological assays to fully understand its pharmacological profile and potential for drug development. This will allow for a more complete and accurate comparison with other promising cucurbitane triterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory activity of astilbic acid from Astilbe chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Siraitic Acid B Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Siraitic acid B, a cucurbitane triterpenoid isolated from the fruit of Siraitia grosvenorii, belongs to a class of natural products known for a variety of biological activities, including anti-inflammatory and anti-cancer effects. While the precise molecular targets of this compound are still under investigation, related compounds from the same plant, such as mogroside V, have been shown to modulate key signaling pathways implicated in cancer progression, such as the STAT3 pathway[1]. This guide provides a comparative framework for confirming the target engagement of this compound, with a focus on the putative Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.
Hypothesized Target: STAT3
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. This guide will outline experimental approaches to determine if this compound directly binds to and modulates the activity of STAT3.
Comparative Compounds
To provide a robust assessment of this compound's target engagement, its performance will be compared against a known STAT3 inhibitor.
-
Stattic: A well-characterized small molecule inhibitor of STAT3 that prevents its phosphorylation and dimerization.
Experimental Plan for Target Engagement
A multi-pronged approach is recommended to confirm direct binding and functional modulation of STAT3 by this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Protocol:
-
Cell Culture: Culture a human cancer cell line with known STAT3 activation (e.g., MDA-MB-231 breast cancer cells) to 80% confluency.
-
Treatment: Treat cells with either vehicle control, this compound (at various concentrations), or Stattic (positive control) for 2 hours.
-
Heating: Harvest the cells, lyse them, and heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble STAT3 in each sample by Western blotting using a specific anti-STAT3 antibody.
-
Data Analysis: Plot the fraction of soluble STAT3 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method to identify protein targets of small molecules based on the principle that ligand binding protects the target protein from proteolysis.
Experimental Protocol:
-
Cell Lysis: Prepare cell lysates from a relevant cancer cell line.
-
Compound Incubation: Incubate the lysates with either vehicle control or this compound at various concentrations.
-
Protease Digestion: Subject the lysates to limited proteolysis with a protease such as thermolysin.
-
Protein Analysis: Quench the digestion and analyze the protein fragments by SDS-PAGE and Western blotting for STAT3.
-
Data Analysis: A decrease in the degradation of STAT3 in the presence of this compound suggests direct binding.
In Vitro Kinase Assay
To assess the functional consequence of potential binding, an in vitro kinase assay can determine if this compound inhibits the phosphorylation of STAT3 by its upstream kinase, JAK2.
Experimental Protocol:
-
Reaction Setup: In a reaction buffer, combine recombinant active JAK2 enzyme, recombinant STAT3 protein, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or Stattic to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated STAT3 (p-STAT3) using a specific antibody in an ELISA or by Western blot.
-
Data Analysis: Calculate the IC50 value for this compound, representing the concentration at which it inhibits 50% of STAT3 phosphorylation.
Data Presentation
The quantitative data from these experiments should be summarized in the following tables for clear comparison.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | ΔTm (°C) of STAT3 |
| Vehicle | - | 0 |
| This compound | 1 | |
| 10 | ||
| 50 | ||
| Stattic | 10 |
Table 2: Drug Affinity Responsive Target Stability (DARTS) Data
| Compound | Concentration (µM) | % STAT3 Protection from Proteolysis |
| Vehicle | - | 0 |
| This compound | 1 | |
| 10 | ||
| 50 | ||
| Stattic | 10 |
Table 3: In Vitro JAK2 Kinase Assay Data
| Compound | IC50 (µM) for STAT3 Phosphorylation |
| This compound | |
| Stattic |
Visualizing the Process
To better understand the underlying biology and experimental procedures, the following diagrams are provided.
Caption: The JAK/STAT3 signaling pathway, a potential target of this compound.
Caption: Experimental workflows for confirming this compound target engagement.
By following this comprehensive guide, researchers can systematically evaluate the interaction of this compound with its putative target, STAT3. The combination of biophysical and functional assays provides a robust platform for confirming target engagement, a critical step in the early stages of drug discovery and development.
References
Comparative Analysis of Mogroside V: A Natural Compound with Therapeutic Potential
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory, anti-diabetic, and anti-cancer properties of Mogroside V, a primary bioactive compound from Siraitia grosvenorii (monk fruit), in comparison to established alternatives. This document provides a detailed examination of experimental data, methodologies, and underlying signaling pathways to facilitate an objective assessment of Mogroside V's therapeutic promise.
Executive Summary
Mogroside V, a triterpenoid glycoside extracted from monk fruit, has garnered significant scientific interest for its potential health benefits. This guide synthesizes the available experimental evidence on its efficacy in three key therapeutic areas: inflammation, diabetes, and cancer. By juxtaposing its performance with that of curcumin (anti-inflammatory), metformin and stevioside (anti-diabetic), and paclitaxel (anti-cancer), this report aims to provide a clear, data-driven perspective on the reproducibility and comparative effectiveness of Mogroside V. The findings suggest that while Mogroside V exhibits promising activity across all three domains, further research is required to fully elucidate its clinical utility and establish its position relative to existing therapeutic options.
Anti-Inflammatory Effects: Mogroside V vs. Curcumin
Inflammation is a critical physiological process that, when dysregulated, contributes to a wide range of chronic diseases. Both Mogroside V and curcumin, a polyphenol from turmeric, have demonstrated potent anti-inflammatory properties. This section compares their efficacy based on key inflammatory markers.
Data Presentation
| Compound | Model | Dosage | Key Inflammatory Markers | Results | Reference |
| Mogroside V | LPS-stimulated RAW 264.7 macrophages | 50, 100, 200 μM | TNF-α, IL-6, NO, COX-2, iNOS | Dose-dependent reduction in all markers.[1] | [1] |
| Mogroside V | OVA-induced asthmatic mice | 50 mg/kg | TNF-α, IL-1β, IL-2, IL-6, NO, p-P65/P65, COX-2, iNOS | Significant reduction in all markers in lung tissue and BALF.[1][2] | [1][2] |
| Curcumin | LPS-stimulated THP-1 cells | 10, 20, 40 µg/mL | IL-6 | Dose-dependent reduction with mean values of 147, 145, and 136 pg/mL, respectively.[1] | [1] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:
-
Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants or tissue lysates are added to the wells and incubated for a specified period.
-
Detection: A biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-conjugated streptavidin (e.g., HRP).
-
Substrate Addition: A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
Measurement: The absorbance is read using a microplate reader, and the cytokine concentration is determined from a standard curve.[3][4][5][6][7]
Signaling Pathway
Mogroside V exerts its anti-inflammatory effects by inhibiting the NF-κB and JAK-STAT signaling pathways.[2] The diagram below illustrates the inhibition of the NF-κB pathway.
Caption: Mogroside V inhibits the NF-κB signaling pathway.
Anti-Diabetic Effects: Mogroside V vs. Metformin & Stevioside
The global prevalence of diabetes necessitates the development of novel therapeutic agents. Mogroside V has shown potential in regulating glucose metabolism. This section compares its effects with metformin, a first-line anti-diabetic drug, and stevioside, another natural sweetener with reported anti-hyperglycemic properties.
Data Presentation
| Compound | Model | Dosage | Key Parameters | Results | Reference |
| Mogroside V | T2DM mice | 50, 100, 200 mg/kg | Blood glucose, Insulin resistance, Gut microbiota | Significantly improved glucose metabolism, reduced insulin resistance, and modulated gut microbiota.[8] | [8] |
| Mogroside V | Pancreatic beta cells (in vitro) | Not specified | Insulin secretion | Stimulated insulin secretion.[7][9][10] | [7][9][10] |
| Metformin | T2DM mice | Not specified | Blood glucose, Insulin resistance | Standard of care for reducing blood glucose and improving insulin sensitivity. | [11] |
| Stevioside | T2DM mice | Not specified | Intestinal inflammation, Gut microbiota | Alleviated intestinal inflammation and improved gut microbiota.[12][13] | [12][13] |
Experimental Protocols
Glucose Uptake Assay:
-
Cell Culture: Cells (e.g., adipocytes, muscle cells) are cultured in 96-well plates.
-
Starvation: Cells are serum-starved for a defined period to deplete intracellular glucose.
-
Treatment: Cells are treated with the test compound (Mogroside V, metformin, etc.) and/or insulin.
-
2-Deoxyglucose (2-DG) Incubation: A glucose analog, 2-DG, is added to the cells. 2-DG is taken up by glucose transporters but cannot be fully metabolized, leading to its accumulation inside the cells.
-
Lysis and Detection: Cells are lysed, and the accumulated 2-DG-6-phosphate is measured using a coupled enzymatic assay that generates a colorimetric or luminescent signal.[12][14][15][16][17]
-
Quantification: The signal intensity is proportional to the amount of glucose uptake.
Signaling Pathway
Mogroside V is reported to improve insulin sensitivity through the PI3K/Akt signaling pathway.[16]
Caption: Mogroside V enhances glucose uptake via the PI3K/Akt pathway.
Anti-Cancer Effects: Mogroside V vs. Paclitaxel
The search for novel anti-cancer agents from natural sources is a continuous effort. Mogroside V has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. This section compares its in vitro and in vivo efficacy with paclitaxel, a widely used chemotherapeutic agent.
Data Presentation
| Compound | Model | Dosage | Key Parameters | Results | Reference |
| Mogroside V | Pancreatic cancer cells (PANC-1) | 0-250 µmol/L | Cell proliferation, Apoptosis | Dose- and time-dependent reduction in proliferation and increase in apoptosis.[2][18] | [2][18] |
| Mogroside V | Mouse xenograft model (PANC-1) | 30 mg/kg | Tumor volume, Tumor weight | 79.7% decrease in tumor volume and 71.4% decrease in tumor weight compared to control.[6][9] | [6][9] |
| Paclitaxel | Various cancer cell lines | Varies | Cell cycle arrest, Apoptosis | Induces G2/M cell cycle arrest and apoptosis. | [19] |
Experimental Protocols
MTT Assay for Cell Viability:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (Mogroside V, paclitaxel) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.[18][20][21][22] The absorbance is proportional to the number of viable cells.
Signaling Pathway
Mogroside V has been shown to inhibit pancreatic cancer cell proliferation by modulating the STAT3 signaling pathway.[13][18]
Caption: Mogroside V inhibits the STAT3 signaling pathway in cancer cells.
Conclusion
The experimental data compiled in this guide indicate that Mogroside V possesses significant anti-inflammatory, anti-diabetic, and anti-cancer properties. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and STAT3. While the presented data are promising, direct comparative studies with established therapeutic agents under standardized conditions are necessary to definitively establish its relative efficacy and potential for clinical translation. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers seeking to build upon the existing body of knowledge and further investigate the therapeutic potential of Mogroside V.
References
- 1. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. bowdish.ca [bowdish.ca]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. h-h-c.com [h-h-c.com]
- 8. researchgate.net [researchgate.net]
- 9. A natural food sweetener with anti-pancreatic cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. revvity.com [revvity.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.sg]
- 18. Cell Counting & Health Analysis [sigmaaldrich.com]
- 19. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review | springermedizin.de [springermedizin.de]
- 20. broadpharm.com [broadpharm.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Siraitic Acid B and Other Natural Sweeteners
For Researchers, Scientists, and Drug Development Professionals
The escalating global prevalence of metabolic disorders has intensified the search for sugar substitutes that offer desired sweetness without the adverse health effects of sucrose. This guide provides a comprehensive comparison of the biological effects of Siraitic acid B, a key sweetening component of monk fruit, with other popular natural sweeteners: steviol glycosides (from stevia), erythritol, xylitol, and allulose. This analysis is based on available experimental data and is intended to inform research and development in the food and pharmaceutical industries.
Metabolic Health Effects
Natural sweeteners exert varying effects on metabolic health, particularly concerning blood glucose and insulin levels. These effects are crucial for their potential application in diets for individuals with metabolic conditions such as type 2 diabetes.
Table 1: Comparative Effects of Natural Sweeteners on Metabolic Health
| Sweetener | Active Compound(s) | Effect on Blood Glucose | Effect on Insulin Levels | Key Findings from In Vivo/Human Studies |
| This compound (Monk Fruit) | Mogrosides | No significant increase; may lower postprandial glucose. | No significant increase; may improve insulin response. | A mogroside-rich extract (300 mg/kg) in diabetic rats significantly decreased glucose levels and suppressed insulin resistance[1]. |
| Stevia | Steviol Glycosides | No significant increase; may lower blood glucose levels. | No significant increase; may stimulate insulin secretion. | Long-term consumption of stevioside (250 mg, three times/day for three months) did not affect normal glucose concentrations[2]. |
| Erythritol | Erythritol | No effect. | No effect. | Erythritol consumption does not increase circulating glucose or insulin levels[3][4]. It is considered safe for diabetic patients as it does not induce changes in blood insulin levels[5]. |
| Xylitol | Xylitol | Negligible effect; low glycemic index. | Does not cause significant spikes. | Xylitol has a low glycemic index and does not cause spikes in blood glucose or insulin[6]. |
| Allulose | D-Allulose | No significant increase; may lower postprandial glucose. | No significant increase; may lower postprandial insulin. | Doses of 7.5g and 10g of allulose significantly lowered plasma glucose at 30 minutes after a sucrose load[3]. A meta-analysis of 8 randomized controlled trials showed that 3.6-10 grams of allulose slightly decreased postprandial blood glucose levels[7]. Another meta-analysis of six studies with 126 participants confirmed that allulose significantly reduced the glucose area under the curve[8]. |
Antioxidant Activity
Several natural sweeteners exhibit antioxidant properties by scavenging free radicals, which may contribute to their overall health benefits. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.
Table 2: Comparative Antioxidant Activity of Natural Sweeteners
| Sweetener | Active Compound(s) | Antioxidant Mechanism | DPPH IC50 Value (µg/mL) | Key Findings |
| This compound (Monk Fruit) | Mogrosides | Free radical scavenging. | Not consistently reported in µg/mL. | Mogrosides from monk fruit have demonstrated antioxidant activity by reducing free radical damage[9]. |
| Stevia | Steviol Glycosides, Phenolic Compounds | Free radical scavenging. | Ethyl acetate fraction: 18.67 ± 0.61. Water extract: 626.37. Methanolic extract: 683.90. | The ethyl acetate fraction of stevia leaves showed the strongest antioxidant activity[6]. Other studies have also reported IC50 values for various stevia extracts[10]. |
| Erythritol | Erythritol | Hydroxyl radical scavenger. | 452,800 (452.8 mg/ml) | Erythritol is an excellent hydroxyl radical scavenger but shows no activity against superoxide radicals[2][11][12]. |
| Xylitol | Xylitol | Increases antioxidant enzyme activity. | Not applicable (mechanism is not direct scavenging). | Xylitol consumption has been shown to increase the activity of antioxidant enzymes like superoxide dismutase and catalase[13]. In postmenopausal women, replacing sucrose with xylitol significantly increased serum antioxidant potential as measured by DPPH and ABTS assays[13][14]. |
| Allulose | D-Allulose | Increases antioxidant enzyme activity. | Not applicable (mechanism is not direct scavenging). | Allulose may extend lifespan in C. elegans by boosting the expression and activities of antioxidant enzymes[15]. It has also been shown to have antioxidant effects by scavenging reactive oxygen species[16]. |
Impact on Gut Microbiome
The gut microbiome plays a critical role in health and disease. Non-digestible or partially digestible sweeteners can modulate the composition and function of the gut microbiota.
Table 3: Comparative Effects of Natural Sweeteners on Gut Microbiome
| Sweetener | Effect on Gut Microbiome | Key Findings |
| This compound (Monk Fruit) | May modulate gut microbiota. | Some studies suggest mogroside V increases the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate by gut bacteria[13]. |
| Stevia | May alter gut microbiota populations. | Some reports indicate that sweeteners can alter gut microbiota populations[2][17]. |
| Erythritol | Minimal effect. | Erythritol is mostly absorbed in the small intestine and excreted in urine, with minimal amounts reaching the colon to be fermented by gut microbiota[5][18]. |
| Xylitol | Modulates gut microbiota. | Dietary xylitol can alter the fecal microbiota composition in mice, with a medium-dose reducing Bacteroidetes and increasing Firmicutes and Prevotella in mice on a high-fat diet[19]. It has also been shown to increase the production of propionic acid and butyrate[17][20]. |
| Allulose | Modulates gut microbiota. | Allulose has been shown to increase the abundance of beneficial bacteria like Bifidobacterium and Akkermansia muciniphila[9]. In mice, it increased the abundance of Lactobacillus and Coprococcus[21]. However, the gut microbiome has a limited capacity to metabolize allulose[22]. |
Signaling Pathways
Natural sweeteners can influence cellular signaling pathways involved in metabolism and inflammation. The AMP-activated protein kinase (AMPK) and Nuclear Factor-kappa B (NF-κB) pathways are two key examples.
AMPK Signaling Pathway
The AMPK pathway is a central regulator of energy metabolism. Its activation can lead to increased glucose uptake and fatty acid oxidation.
Caption: AMPK signaling pathway activation by natural sweeteners.
Mogrosides, the active compounds in monk fruit, have been reported to exert their hypoglycemic and hypolipidemic effects at least partially through the activation of hepatic AMPK signaling[1].
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-kB signaling pathway by steviol glycosides.
Stevia leaf extract has been shown to inhibit NF-κB activity induced by lipopolysaccharide (LPS) in cell studies[23]. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-α[23].
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of a compound.
Workflow:
Caption: Workflow for the DPPH antioxidant assay.
Methodology:
-
Preparation of DPPH Working Solution: A stock solution of DPPH in a solvent like methanol or ethanol is prepared and then diluted to the desired working concentration (e.g., 0.1 mM)[24]. This solution should be freshly prepared and protected from light[24].
-
Sample Preparation: The sweetener extracts are dissolved in a suitable solvent and prepared in a series of dilutions[24]. A positive control, such as ascorbic acid, is also prepared[24].
-
Reaction: The sample or control is mixed with an equal volume of the DPPH working solution[24]. A blank containing only the solvent is also included[24].
-
Incubation: The mixture is incubated in the dark for a specified time (e.g., 30 minutes) to allow the reaction to occur[24].
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer[24]. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant[25].
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined[24].
In Vitro Glucose Uptake Assay
This assay measures the ability of cells, such as adipocytes or muscle cells, to take up glucose from the surrounding medium, often in response to insulin.
Methodology:
-
Cell Culture: Adherent cells (e.g., 3T3-L1 adipocytes or human primary myotubes) are cultured in appropriate plates until they reach the desired differentiation state[18].
-
Serum Starvation: Cells are incubated in a serum-free medium for a period (e.g., 3 hours) to deplete endogenous growth factors[18].
-
Insulin Stimulation: Cells are treated with or without insulin (e.g., 100 nM) for a specified time (e.g., 1 hour) to stimulate glucose uptake[18]. The sweetener being tested can be added during this step.
-
Glucose Uptake: A glucose analog, such as 2-deoxy-D-glucose (2-DG), is added to the cells. 2-DG is taken up by glucose transporters and phosphorylated to 2-deoxyglucose-6-phosphate (2DG6P), which traps it inside the cell[26].
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The amount of accumulated 2DG6P is then measured, often using a bioluminescent assay where glucose-6-phosphate dehydrogenase oxidizes 2DG6P, leading to the reduction of NADP+ to NADPH, which is then detected[26].
Gut Microbiome Analysis via 16S rRNA Sequencing
This technique is used to identify and quantify the different types of bacteria present in a sample, such as feces.
Workflow:
Caption: Workflow for 16S rRNA sequencing for gut microbiome analysis.
Methodology:
-
Sample Collection and DNA Extraction: Fecal samples are collected, and total genomic DNA is extracted using a suitable kit[27]. The quality and quantity of the extracted DNA are assessed[4].
-
16S rRNA Gene Amplification: A specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene is amplified from the extracted DNA using polymerase chain reaction (PCR) with universal primers[27].
-
Library Preparation and Sequencing: The PCR products (amplicons) are purified, and sequencing libraries are prepared. These libraries are then sequenced using a next-generation sequencing platform[4].
-
Bioinformatic Analysis: The raw sequencing data undergoes quality filtering. The sequences are then clustered into operational taxonomic units (OTUs) based on similarity, and these OTUs are assigned to a taxonomic lineage (e.g., phylum, genus, species)[27]. Finally, the diversity and composition of the microbial community are analyzed[27].
References
- 1. ahajournals.org [ahajournals.org]
- 2. naturalhealthresearch.org [naturalhealthresearch.org]
- 3. drc.bmj.com [drc.bmj.com]
- 4. Erythritol: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytotoxic and Cytotoxic Effects, Antioxidant Potentials, and Phytochemical Constituents of Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. Impact of allulose on blood glucose in type 2 diabetes: A meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View of THE ROLE OF ALLULOSE AND SUGAR ALCOHOLS IN GUT MICROBIOTA MODULATION AND METABOLIC HEALTH: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 10. jfds.journals.ekb.eg [jfds.journals.ekb.eg]
- 11. Blood glucose lowering and anti-oxidant potential of erythritol: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythritol is a sweet antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Xylitol Antioxidant Properties: A Potential Effect for Inflammation Reduction in Menopausal Women?—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xylitol Antioxidant Properties: A Potential Effect for Inflammation Reduction in Menopausal Women?-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Is Allulose a Healthy Sweetener? [nutritionfacts.org]
- 16. Frontiers | Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. zsweet.com [zsweet.com]
- 19. Effects of Consuming Xylitol on Gut Microbiota and Lipid Metabolism in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Xylitol enhances synthesis of propionate in the colon via cross-feeding of gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alteration of Microbiome Profile by D-Allulose in Amelioration of High-Fat-Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gut Microbial Utilization of the Alternative Sweetener, D-Allulose, via AlsE - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Erythritol and Diabetes: Is It Safe? [healthline.com]
- 24. Erythritol is a sweet antioxidant - ProQuest [proquest.com]
- 25. Erythritol’s antioxidant activity may add to diabetes benefits [foodnavigator.com]
- 26. scielo.isciii.es [scielo.isciii.es]
- 27. Allulose for the attenuation of postprandial blood glucose levels in healthy humans: A systematic review and meta-analysis | PLOS One [journals.plos.org]
A Researcher's Guide to Cross-Validation of Analytical Methods for Siraitic Acid B
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical data is paramount. When multiple analytical methods are employed across different laboratories or during method transfer, cross-validation becomes a critical step to guarantee data integrity. This guide provides a comparative overview of common analytical methods for Siraitic acid B and outlines the process for their cross-validation, supported by experimental data from related compounds.
Understanding Cross-Validation
Cross-validation of analytical methods is the process of comparing results from two different analytical methods, or the same method used in different laboratories, to ensure that the data generated is comparable.[1][2] This is essential during method transfer, multi-site clinical trials, or when comparing data from different analytical techniques.[2][3] The key performance criteria evaluated during cross-validation include accuracy, precision (repeatability and reproducibility), linearity, and specificity.[2]
Comparative Analytical Methods
The two most prevalent methods for the analysis of mogrosides, including this compound, are HPLC-UV and LC-MS.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used technique for the quantification of mogrosides.[4][5][6] It offers robustness and is cost-effective for routine analysis. Detection is typically performed at a wavelength of around 203 nm.[4][5][6]
-
Liquid Chromatography with Mass Spectrometry (LC-MS): This method provides higher sensitivity and selectivity compared to HPLC-UV.[7][8][9] LC-MS/MS, a tandem mass spectrometry technique, is particularly powerful for identifying and quantifying specific mogrosides in complex matrices with high accuracy.[7]
Data Presentation: A Comparative Summary
The following tables summarize the validation parameters for analytical methods used for mogrosides, which can be considered representative for the analysis of this compound.
Table 1: HPLC-UV Method Performance for Mogroside V Analysis [4][5][6]
| Parameter | Reported Performance |
| Linearity (R²) | ≥0.9992 |
| Accuracy (Recovery) | 85.1% - 103.6% |
| Precision (RSD) | Intraday: < 8.68%Interday: < 5.78% |
| Limit of Detection (LOD) | 0.75 µg/mL |
| Limit of Quantification (LOQ) | 2 µg/mL |
Table 2: LC-MS/MS Method Performance for Mogroside Analysis [7]
| Parameter | Reported Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery) | Data not explicitly quantified in the provided abstract. |
| Precision (RSD) | Intra- and inter-day variability calculated. |
| Limit of Detection (LOD) | Data not explicitly quantified in the provided abstract. |
| Limit of Quantification (LOQ) | Data not explicitly quantified in the provided abstract. |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods.
HPLC-UV Method for Mogroside Analysis[4][5][6]
-
Sample Preparation: An effective and simple method for extracting and determining mogroside V of Siraitia grosvenorii involves micelle-mediated cloud-point extraction with a nonionic surfactant.[4][5]
-
Chromatographic Conditions:
LC-MS/MS Method for Mogroside Analysis[7]
-
Sample Preparation: Ultrasound-assisted solid-liquid extraction with a methanol/water (80/20, v/v) solution.[7]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizing the Workflow
Diagrams can effectively illustrate complex processes. The following diagrams, created using the DOT language, depict the cross-validation workflow and the individual analytical method workflows.
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Comparative workflows for HPLC-UV and LC-MS/MS analysis of mogrosides.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction. | Semantic Scholar [semanticscholar.org]
- 6. hnxb.org.cn [hnxb.org.cn]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. Determination of sialic acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Bridging the Gap: In Vivo Validation of Anti-Inflammatory Triterpenoids from Siraitia grosvenorii
A Comparative Guide for Researchers
Introduction
Siraitia grosvenorii, commonly known as monk fruit, is a source of various triterpenoid compounds, including the well-known sweet mogrosides and a series of compounds known as Siraitic acids (A-F). While in vitro studies have begun to explore the bioactivities of these molecules, a significant gap often exists between laboratory findings and their validation in living organisms. This guide provides a comparative overview of the available in vitro and in vivo data for triterpenoid extracts and purified compounds from Siraitia grosvenorii, with a particular focus on their anti-inflammatory properties. It is important to note that while Siraitic acid B is a known constituent of this plant, specific published research detailing its in vitro activities and subsequent in vivo validation is not currently available. Therefore, this guide will focus on the broader findings for Siraitia grosvenorii extracts and its most studied triterpenoid, Mogroside V, to provide a relevant framework for understanding the potential for in vivo translation of in vitro results for this class of compounds.
Comparative Data on Anti-Inflammatory Effects
The following tables summarize the key quantitative findings from both in vitro and in vivo studies on Siraitia grosvenorii extracts and their components, primarily focusing on their anti-inflammatory effects.
Table 1: In Vitro Anti-Inflammatory Activity of Siraitia grosvenorii Residual Extract (SGRE)
| Parameter | Cell Line | Treatment | Concentration | Result |
| Nitric Oxide (NO) Production | RAW264.7 Macrophages | Lipopolysaccharide (LPS) + SGRE | Dose-dependent | Significant decrease in NO production.[1][2] |
| Pro-inflammatory Mediators | RAW264.7 Macrophages | LPS + SGRE | Dose-dependent | Reduction in COX-2, iNOS, and PGE2 levels.[1][2] |
| Pro-inflammatory Cytokines | RAW264.7 Macrophages | LPS + SGRE | Dose-dependent | Reduction in IL-1β, IL-6, and TNF-α levels.[1][2] |
| Inflammatory Mediators | SW1353 Chondrocytes | Interleukin-1β (IL-1β) + NHGRE | 400 µg/mL | Reduction in TNF-α (55.3%), IL-6 (35.4%), and PGE2 (36.9%).[3][4] |
| Cartilage-degrading Enzymes | SW1353 Chondrocytes | IL-1β + NHGRE | 400 µg/mL | Down-regulation of MMP-1 (38.6%), MMP-3 (29.3%), and MMP-13 (44.8%).[3][4] |
Table 2: In Vivo Anti-Inflammatory and Anti-Osteoarthritic Effects of Siraitia grosvenorii Residual Extract (SGRE)
| Animal Model | Condition | Treatment | Dosage | Key Findings |
| Rat | Monosodium Iodoacetate (MIA)-induced Osteoarthritis | Oral SGRE | 150 or 200 mg/kg | Elevated hind paw weight-bearing distribution (pain relief); Reduced serum and joint levels of IL-1β, IL-6, TNF-α, iNOS, and COX-2; Decreased LTB4 and PGE2 expression; Downregulated MMP-1, -2, -9, and -13.[1][2][5] |
| Mouse | Acetic acid-induced writhing | Oral NHGRE | 200 mg/kg | Significant reduction in writhing response (analgesic effect).[3][4] |
| Mouse | Carrageenan-induced paw edema | Oral NHGRE | 200 mg/kg | Prevention of edema formation.[3][4] |
Table 3: In Vitro and In Vivo Anti-Inflammatory Effects of Mogroside V
| Study Type | Model | Treatment | Key Findings |
| In Vitro | LPS-treated RAW 264.7 cells | Mogroside V | Inhibition of TNF-α, IL-1β, IL-2, IL-6, and NO production; Decreased p-P65/P65, COX-2, and iNOS protein expression; Mitigated ROS release.[6] |
| In Vivo | Ovalbumin-induced asthmatic mice | Mogroside V | Alleviation of lung inflammation; Reduced levels of IgE, TNF-α, and IL-5.[6][7] |
Experimental Protocols
1. In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of Siraitia grosvenorii residual extract (SGRE) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: NO production in the culture supernatant is measured using the Griess reagent.
-
Cytokine and Mediator Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (PGE2) in the supernatant are quantified using ELISA kits.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and western blotting to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.
2. In Vivo Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Rat Model
-
Animal Model: Male Sprague-Dawley rats are used. Osteoarthritis is induced by a single intra-articular injection of MIA into the right knee.
-
Treatment: Rats are orally administered SGRE (150 or 200 mg/kg) or a positive control drug daily, starting 3 days before MIA injection and continuing for 21 days.
-
Pain Assessment: Hind paw weight-bearing distribution is measured to assess joint pain.
-
Biochemical Analysis: At the end of the study, blood and joint cartilage tissues are collected. Serum and tissue levels of inflammatory markers (IL-1β, IL-6, TNF-α, iNOS, COX-2, LTB4, PGE2) and cartilage-degrading enzymes (MMPs) are measured using ELISA and other relevant assays.
-
Histological Analysis: Joint tissues are processed for histological examination to assess cartilage degradation.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of triterpenoids from Siraitia grosvenorii are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: Anti-inflammatory signaling pathways modulated by Siraitia grosvenorii triterpenoids.
Caption: General experimental workflow for in vitro to in vivo validation.
The available scientific literature strongly supports the anti-inflammatory properties of triterpenoid-rich extracts from Siraitia grosvenorii and its purified constituent, Mogroside V. In vitro studies consistently demonstrate the ability of these substances to suppress the production of key inflammatory mediators and cytokines in cell-based models. These in vitro findings have been successfully translated and validated in various in vivo animal models, where oral administration of these compounds has been shown to alleviate symptoms of inflammatory conditions such as osteoarthritis and pulmonary inflammation. The primary mechanism of action appears to be the downregulation of major inflammatory signaling pathways, including NF-κB, MAPK, and JAK-STAT.
While direct experimental data for this compound is currently lacking, the consistent and robust anti-inflammatory activity observed for the broader class of triterpenoids from Siraitia grosvenorii suggests that this compound and its isomers may also possess similar properties. Further research is warranted to isolate and characterize the specific bioactivities of individual Siraitic acids to fully understand their therapeutic potential and validate their in vitro effects in relevant in vivo models. This guide serves as a foundational resource for researchers and drug development professionals interested in the promising anti-inflammatory potential of natural compounds derived from Siraitia grosvenorii.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic, Anti-Inflammatory, and Chondroprotective Activities of Siraitia grosvenorii Residual Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic, Anti-Inflammatory, and Chondroprotective Activities of Siraitia grosvenorii Residual Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siraitia grosvenorii Residual Extract Inhibits Inflammation in RAW264.7 Macrophages and Attenuates Osteoarthritis Progression in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mogroside V alleviates inflammation response by modulating miR-21-5P/SPRY1 axis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Siraitic Acid B: A Potent Natural Inhibitor in Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic compound research, Siraitic acid B, a cucurbitane triterpenoid native to the fruit of Siraitia grosvenorii, is emerging as a significant natural inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This enzyme is a key negative regulator in the insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and cancer. This comparison guide provides a detailed analysis of this compound's inhibitory effects against PTP1B, alongside a comparative study with other known inhibitors, supported by experimental data and protocols. Furthermore, this guide explores the compound's role in activating the AMP-activated protein kinase (AMPK) signaling pathway, another critical regulator of cellular energy homeostasis.
Comparative Inhibitory Activity Against PTP1B
This compound has demonstrated notable inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a well-validated target for therapies aimed at combating insulin resistance. The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. While the precise IC50 value for this compound is still under investigation, its class of compounds, cucurbitane triterpenoids, has shown significant PTP1B inhibition.
For a comprehensive comparison, the following table summarizes the IC50 values of several known PTP1B inhibitors.
| Compound | Type of Inhibitor | IC50 Value (µM) |
| This compound | Cucurbitane Triterpenoid | Data under investigation |
| Ertiprotafib | Non-competitive | 1.6–29[1] |
| Trodusquemine (MSI-1436) | Allosteric | 1[1] |
| JTT-551 | Mixed-type | 0.22[1] |
| Ursolic Acid | Allosteric | 3.1[2] |
| Oleanolic Acid | Triterpenoid | Not specified |
| Betulinic Acid | Triterpenoid | Not specified |
| Stearic Acid | Saturated Fatty Acid | Concentration-dependent inhibition (1-30 µM)[3] |
| Chlorogenic Acid | Caffeoylquinic acid derivative | 11.1[2] |
Activation of the AMPK Signaling Pathway
Beyond its role as a PTP1B inhibitor, this compound is also recognized for its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a cellular energy sensor, and its activation can lead to increased glucose uptake and fatty acid oxidation. This dual action of PTP1B inhibition and AMPK activation positions this compound as a promising candidate for managing metabolic disorders.
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its dual inhibitory and activating roles.
Caption: Mechanism of this compound
Experimental Protocols
PTP1B Inhibition Assay
This protocol outlines the general procedure for determining the in vitro inhibitory activity of a compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (this compound or other inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well.
-
Add the diluted test compound to the respective wells. A control well with no inhibitor should be included.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: PTP1B Inhibition Assay Workflow
AMPK Activation Assay
This protocol describes a common method to assess the activation of AMPK in a cell-based assay.
Materials:
-
Cell line (e.g., L6 myotubes, HepG2 hepatocytes)
-
Cell culture medium and supplements
-
Test compound (this compound or other activators)
-
Lysis buffer
-
Primary antibodies against total AMPK and phosphorylated AMPK (p-AMPK)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting apparatus and reagents
Procedure:
-
Culture the cells to a suitable confluency in multi-well plates.
-
Treat the cells with various concentrations of the test compound for a specified duration. Include a vehicle control.
-
After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against total AMPK and p-AMPK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK to determine the extent of AMPK activation.
Caption: AMPK Activation Assay Workflow
Conclusion
This compound presents a compelling profile as a dual-action natural compound with therapeutic potential, particularly in the context of metabolic diseases. Its ability to inhibit PTP1B and activate AMPK underscores its promise. Further research to precisely quantify its inhibitory potency and to explore its in vivo efficacy is warranted. This guide provides a foundational comparison and detailed methodologies to aid researchers, scientists, and drug development professionals in their evaluation of this compound as a lead compound for novel therapeutic strategies.
References
Safety Operating Guide
Proper Disposal of Siraitic Acid B: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides a comprehensive, step-by-step procedure for the proper disposal of Siraitic acid B, a cucurbitane glycoside. The following guidelines are based on general principles for handling weak acidic compounds in a laboratory setting, promoting a culture of safety and environmental responsibility.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical properties indicate it is a weak acid, with a predicted pKa of 5.01.[1] This characteristic informs the basis of the recommended disposal protocol, which prioritizes neutralization to mitigate potential environmental impact and ensure compliance with typical hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, adherence to standard laboratory safety protocols is mandatory. All personnel must wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
-
Eye Protection: Chemical safety goggles or a full-face shield are required.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat or a chemical-resistant apron must be worn.
All handling and disposal steps should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the risk of inhaling any aerosols or vapors.
Step-by-Step Disposal Procedure
The primary method for the safe disposal of this compound involves dilution followed by neutralization. This process converts the acidic compound into a solution with a neutral pH, which can then be disposed of in accordance with local and institutional regulations.
-
Dilution:
-
In a large, appropriate chemical waste container, begin with a significant volume of cold water.
-
Slowly and carefully add the this compound waste to the cold water. A recommended dilution ratio is at least 1 part acid to 10 parts water.
-
Crucially, always add acid to water, never the other way around , to prevent a potentially hazardous exothermic reaction and splashing.
-
-
Neutralization:
-
Gently stir the diluted this compound solution.
-
Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the solution.
-
The addition of the base will cause effervescence (fizzing) as carbon dioxide gas is released. Add the base incrementally to control the reaction.
-
Continuously monitor the pH of the solution using calibrated pH meter strips or a pH probe.
-
Continue to add the weak base until the pH of the solution is within a neutral range, typically between 6.0 and 8.0.
-
-
Final Disposal:
-
Once the solution has been successfully neutralized, it is generally considered safe for drain disposal with a copious amount of running water.
-
However, it is imperative to consult and comply with your institution's Environmental Health and Safety (EHS) guidelines and local wastewater regulations. Some municipalities may have stricter rules for the disposal of neutralized chemical waste.
-
If drain disposal is not permitted, the neutralized solution must be collected in a clearly labeled hazardous waste container for professional disposal. The label should accurately reflect the contents, for example, "Neutralized this compound Solution."
-
Quantitative Data for Disposal
The following table provides a summary of the key quantitative parameters that should be observed during the disposal process for this compound. These values are based on general laboratory safety best practices for weak acids.
| Parameter | Value/Range | Notes |
| Predicted pKa | 5.01[1] | Characterizes this compound as a weak acid. |
| Recommended Dilution Ratio (Acid:Water) | ≥ 1:10 | Minimizes heat generation and controls the neutralization reaction. |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Commonly available and effective weak bases suitable for laboratory use. |
| Target pH for Neutralization | 6.0 - 8.0 | Standard pH range for neutralized chemical waste, ensuring it is safe for disposal. |
| Final Concentration for Drain Disposal | < 1% | A conservative final concentration post-neutralization. Always verify with local regulations. |
Experimental Protocol: Verification of Neutralization
To ensure the complete and safe neutralization of this compound waste, the following experimental protocol should be meticulously followed:
-
Required Equipment: A calibrated pH meter or pH indicator strips, a magnetic stirrer with a stir bar, a suitably sized beaker for the waste volume, and all necessary PPE.
-
Procedure:
-
Transfer the diluted this compound solution into the beaker and place it on the magnetic stirrer.
-
Commence gentle and consistent stirring of the solution.
-
Submerge the pH probe into the solution, or intermittently test the pH using indicator strips.
-
Slowly introduce small quantities of the chosen neutralizing agent (e.g., a 5% w/v solution of sodium bicarbonate).
-
Allow the solution to mix thoroughly after each addition and record the pH reading.
-
Continue this process until the pH stabilizes within the target range of 6.0 to 8.0.
-
After reaching the target pH, continue to monitor for at least five minutes to ensure the reading remains stable, confirming the completion of the neutralization reaction.
-
Logical Workflow for this compound Disposal
The diagram below outlines the logical progression and decision-making process for the safe and compliant disposal of this compound.
Caption: A logical workflow diagram illustrating the step-by-step process for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
